3-Amino-2-pyrazinecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGZIOYVEIDDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202589 | |
| Record name | 3-Aminopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-01-1 | |
| Record name | 3-Amino-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopyrazine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5424-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5424-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-3-CARBOXYPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78B5D12FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2-pyrazinecarboxylic Acid (CAS: 5424-01-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-pyrazinecarboxylic acid (CAS: 5424-01-1), a heterocyclic building block with significant applications in medicinal and agricultural chemistry. This document consolidates critical information regarding its chemical and physical properties, detailed spectroscopic data, and established synthesis protocols. While this compound primarily serves as a versatile scaffold for the development of bioactive derivatives, this guide also addresses the known biological activities of these derivatives, particularly in the realms of oncology and infectious diseases. The content is structured to provide researchers and drug development professionals with a thorough understanding of this compound's characteristics and its potential in various research and development endeavors.
Chemical and Physical Properties
This compound is a yellow to greenish crystalline powder.[1] Its core structure consists of a pyrazine (B50134) ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups makes it a valuable intermediate for further chemical modifications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5424-01-1 | [3] |
| Molecular Formula | C₅H₅N₃O₂ | [3] |
| Molecular Weight | 139.11 g/mol | |
| Appearance | Yellow to greenish crystalline powder | [1] |
| Melting Point | 205-210 °C (decomposes) | |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol (B129727). | [1] |
| pKa | 3.65 ± 0.10 (Predicted) | [1] |
| LogP | -3.1 (at 20°C and pH 7) | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Spectra available for the compound. | [1] |
| ¹³C NMR | Spectra available for the compound. | [1] |
| FT-IR | Spectra available for the compound. | [1] |
| Mass Spectrometry | Spectra available for the compound, confirming its molecular weight. | [1] |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. Two common routes are detailed below.
Synthesis from Methyl 3-aminopyrazine-2-carboxylate
A straightforward method involves the hydrolysis of its methyl ester derivative.
Experimental Protocol:
-
Suspend Methyl 3-aminopyrazine-2-carboxylate in methanol.[4]
-
Add an aqueous solution of sodium hydroxide (B78521) (1N) to the suspension.[4]
-
Stir the reaction mixture at room temperature.[4]
-
Partially evaporate the methanol under reduced pressure.[4]
-
Cool the resulting mixture in an ice water bath.[4]
-
Slowly add an aqueous hydrochloric acid solution (1N) to precipitate the product.[4]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[4]
Caption: Workflow for the synthesis of this compound via hydrolysis of its methyl ester.
Synthesis from 2-Amino-4-hydroxypteridine (Pterine)
This method involves the reaction of pterine with a strong base at elevated temperatures.
Experimental Protocol:
-
Heat a mixture of 2-amino-4-hydroxypteridine (pterine) and an aqueous solution of potassium hydroxide.[1]
-
Maintain the reaction temperature between 140 to 220 °C.[1]
-
After the reaction is complete, cool the mixture.[1]
-
Acidify the reaction solution with hydrochloric acid to precipitate the product.[1]
-
Isolate the 3-aminopyrazine-2-carboxylic acid by filtration.[1]
-
Further purification can be achieved by recrystallization.[1]
Caption: Workflow for the synthesis of this compound from pterine.
Biological Activity and Applications in Drug Development
While this compound is primarily utilized as a synthetic intermediate, its derivatives have shown a wide range of biological activities.[2][5] It is important to note that there is limited publicly available data on the specific biological activity of the core this compound molecule itself. The research focus has been predominantly on the therapeutic potential of its derivatives.
Antimicrobial Derivatives
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides displayed antimycobacterial, antibacterial, and antifungal activities.[4]
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Derivative | Organism | Activity (MIC) | Reference(s) |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [4] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM | [6] |
Anticancer Derivatives
Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been investigated for their anticancer properties.[7] Both the parent ligand and several of its metal complexes have demonstrated significant anticancer activity against Ehrlich ascites tumour cells in mice.[7]
FGFR Inhibitor Derivatives
A significant area of research has been the development of 3-aminopyrazine-2-carboxamide (B1665363) derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers.[8] Certain derivatives have been identified as pan-FGFR inhibitors with favorable in vitro activity against FGFR1-4 and have been shown to block the activation of FGFR and its downstream signaling pathways.[8]
Caption: Inhibition of the FGFR signaling pathway by derivatives of this compound.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
Table 4: GHS Hazard Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Handling Precautions:
-
Use in a well-ventilated area.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.
-
Avoid breathing dust.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[5]
Conclusion
This compound (CAS: 5424-01-1) is a key heterocyclic compound with a well-established role as a versatile starting material in the synthesis of a wide array of biologically active molecules. While data on the intrinsic biological activity of the core molecule is limited, its derivatives have demonstrated significant potential as antimicrobial agents, anticancer compounds, and potent inhibitors of the FGFR signaling pathway. This technical guide provides a solid foundation of its chemical properties, synthesis, and the biological applications of its derivatives, serving as a valuable resource for scientists and researchers in the field of drug discovery and development. Further investigation into the direct biological effects of the parent compound could unveil new therapeutic avenues.
References
- 1. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 3-Amino-2-pyrazinecarboxylic Acid: A Core Scaffold for Diverse Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyrazinecarboxylic acid is a heterocyclic organic compound that has emerged as a versatile scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have made it a valuable starting point for the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their antimicrobial and anticancer properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative biological data, experimental methodologies, and underlying mechanisms of action.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including bacteria, mycobacteria, and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative derivatives against various microbial strains.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | S. aureus | 6.25 | [1] |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | E. coli | 50 | [1] |
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | P. aeruginosa | 25 | [1] |
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | 3.125 | [1] |
Table 2: Antimycobacterial Activity of this compound Derivatives
| Compound ID | Derivative Name | Mycobacterial Strain | MIC (µg/mL) | Reference |
| 17 | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | [2][3] |
| 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | [4][5] |
| 9a | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | [6] |
| 21 | 3-(2-Fluoro-4-chlorobenzamido)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 | [7] |
| 22 | 3-(2-Fluoro-4-bromobenzamido)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 | [7] |
| 1f | (pyperazin-1-yl)(pyrazin-2-yl)methanone | M. tuberculosis | 8.0 | [8] |
Experimental Protocols for Antimicrobial Activity Assessment
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB directly in the microtiter plate. The typical concentration range is from 128 µg/mL to 0.125 µg/mL.
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the negative control wells.
-
Include a positive control (bacteria with no compound) and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
The MABA is a colorimetric assay widely used for determining the MIC of compounds against Mycobacterium tuberculosis.
Materials:
-
Sterile 96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv inoculum
-
Alamar Blue reagent
-
Tween 80
-
Positive control drug (e.g., isoniazid)
Procedure:
-
Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in the inner wells.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 1.0 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 1 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the test compound with the mycobacterial suspension.
-
Include a drug-free control well (positive control) and a media-only well (negative control).
-
Seal the plate and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[9]
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
Quantitative Anticancer Data
The anticancer activity of these compounds is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 3: Cytotoxicity (IC50) of this compound Derivatives in Cancer Cell Lines
| Compound ID | Derivative Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | SNU-16 | Gastric Carcinoma | 1.88 | [10] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | KMS-11 | Multiple Myeloma | 3.02 | [10] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | SW-780 | Bladder Carcinoma | 2.34 | [10] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | MDA-MB-453 | Breast Carcinoma | 12.58 | [10] |
| 20 | 3-amino-N-(4-fluorophenyl)pyrazine-2-carboxamide | HepG2 | Hepatocellular Carcinoma | > 250 | [2] |
| 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | Hepatocellular Carcinoma | ≥ 250 | [4][5] |
Table 4: FGFR Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Name | FGFR Isoform | IC50 (nM) | Reference |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR1 | 130 | [10] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR2 | 600 | [10] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR3 | 480 | [10] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR4 | 240 | [10] |
Experimental Protocols for Anticancer Activity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4][11]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the binding of inhibitors to a kinase.
Materials:
-
FGFR kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Test compounds
-
384-well plate
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
Prepare a kinase/antibody mixture in the kinase buffer.
-
Prepare the tracer solution in the kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.[12]
-
Incubate the plate for 1 hour at room temperature.[12]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
The FRET ratio (665 nm / 615 nm) is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. The IC50 value is determined from the dose-response curve.
This technique is used to detect the phosphorylation status of FGFR in response to inhibitor treatment.
Materials:
-
Cancer cell line with activated FGFR signaling
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[13][14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.[13][14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of FGFR phosphorylation.
Signaling Pathways and Mechanisms of Action
FGFR Signaling Pathway
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit the FGFR signaling pathway. This pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.
Caption: FGFR Signaling Pathway and Inhibition by this compound Derivatives.
Synthesis of this compound Derivatives
The synthesis of these derivatives often starts from commercially available 3-aminopyrazine-2-carboxylic acid or related pyrazine (B50134) precursors. A common synthetic route involves the amidation of the carboxylic acid group.
General Synthetic Workflow
Caption: General workflow for the synthesis of 3-amino-2-pyrazinecarboxamide derivatives.
Detailed Experimental Protocol for Synthesis of 3-amino-N-(substituted phenyl)pyrazine-2-carboxamides
This protocol describes a general procedure for the synthesis of N-aryl derivatives of this compound.
Materials:
-
This compound
-
Substituted aniline (B41778)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).[10]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-amino-N-(substituted phenyl)pyrazine-2-carboxamide.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent antimicrobial and anticancer effects. The data and protocols presented in this technical guide highlight the significant therapeutic potential of this class of compounds. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to develop novel and effective therapeutic agents for the treatment of infectious diseases and cancer. The detailed methodologies provided herein are intended to facilitate and standardize the future research and development efforts in this promising area.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Amino-2-pyrazinecarboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-amino-2-pyrazinecarboxylic acid derivatives and their analogs, a class of heterocyclic compounds with significant therapeutic potential. This document covers their synthesis, biological activities, mechanisms of action, and key structure-activity relationships, with a focus on their applications in oncology and infectious diseases.
Core Structure and Chemical Properties
This compound is a heterocyclic compound with the molecular formula C5H5N3O2[1]. The core structure consists of a pyrazine (B50134) ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups provides a versatile scaffold for chemical modification, allowing for the generation of a wide array of derivatives, including esters, amides, and more complex analogs, by derivatizing the carboxylic acid or substituting the amino group[2]. These modifications have been systematically explored to modulate the physicochemical and pharmacological properties of the parent compound.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established routes. The parent acid is often synthesized from its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate, via hydrolysis with a base like sodium hydroxide, followed by acidification[1].
The creation of amide derivatives, which are a major focus of research for this class of compounds, typically involves activating the carboxylic acid of the pyrazine core, followed by coupling with a desired amine.
General Synthesis of N-Aryl-3-aminopyrazine-2-carboxamides
A common strategy for synthesizing N-aryl-3-aminopyrazine-2-carboxamides involves the use of coupling agents to facilitate the formation of the amide bond between this compound and an aromatic amine.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer and antimicrobial effects.
Anticancer Activity: FGFR Inhibition
A significant area of research has focused on the development of this compound derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[2]. FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of various cancers[2]. Certain derivatives have been identified as potent pan-FGFR inhibitors, demonstrating activity against FGFR1, FGFR2, FGFR3, and FGFR4[2].
FGFRs, upon binding with fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration[2]. The key signaling pathways include the RAS-MAPK, PI3K-AKT, and PLCγ pathways[2]. This compound-based inhibitors act by competing with ATP for the kinase domain of FGFR, thereby blocking the downstream signaling and inhibiting tumor growth[2].
Antimicrobial Activity
N-substituted 3-aminopyrazine-2-carboxamides have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis[3]. Structure-activity relationship studies have shown that the nature of the substituent on the carboxamide nitrogen plays a crucial role in the antimycobacterial potency[3]. For instance, the introduction of certain substituted phenyl or alkyl groups can lead to compounds with significant activity[3].
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative this compound derivatives from published studies.
Table 1: In Vitro FGFR Kinase Inhibitory Activity
| Compound ID | Substituent | FGFR1 IC50 (μM) | FGFR2 IC50 (μM) | FGFR3 IC50 (μM) | FGFR4 IC50 (μM) | Reference |
| 18i | 3,5-dihydroxyphenyl | Data not specified | Data not specified | Data not specified | Data not specified | [2] |
| Note: | Compound 18i is described as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4. |
Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | FGFR Alteration | IC50 (μM) | Reference |
| 18i | NCI-H520 | - | 26.69 | [2] |
| SNU-16 | FGFR2 amplification | 1.88 | [2] | |
| KMS-11 | FGFR3 fusion | 3.02 | [2] | |
| SW-780 | FGFR3 mutation | 2.34 | [2] | |
| MDA-MB-453 | FGFR4 amplification | 12.58 | [2] |
Table 3: In Vitro Antimycobacterial Activity
| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | Reference |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 | [3] |
| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 | [3] |
Table 4: In Vitro Cytotoxicity against HepG2 Cells
| Compound ID | IC50 (µM) | Reference |
| 10 | 389 | [3] |
| 16 | > 250 | [3] |
| 17 | > 50 (solubility limited) | [3] |
| 20 | 41.4 | [3] |
Experimental Protocols
Detailed Protocol for the Synthesis of N-(2,4-dimethoxyphenyl)-3-aminopyrazine-2-carboxamide (Compound 17)
This protocol is a representative example for the synthesis of an N-aryl-3-aminopyrazine-2-carboxamide derivative.
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
2,4-dimethoxyaniline
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of the Carboxylic Acid:
-
In a dry reaction vessel, dissolve 1 mmol of 3-aminopyrazine-2-carboxylic acid in anhydrous DMSO.
-
Add 1.1 mmol of 1,1'-carbonyldiimidazole (CDI) to the solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the activated acyl-imidazole intermediate.
-
-
Amide Coupling:
-
To the solution containing the activated intermediate, add 1 mmol of 2,4-dimethoxyaniline.
-
Seal the reaction vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120°C) and power (e.g., 100W) for a specified time (e.g., 30 minutes).
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Detailed Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps for assessing the cytotoxicity of the synthesized compounds against a cell line, such as HepG2 human hepatocellular carcinoma cells.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, conducting in vivo efficacy studies to validate their therapeutic potential, and further exploring their mechanisms of action to identify new molecular targets. The continued exploration of this chemical space is likely to yield new and improved candidates for the treatment of cancer and infectious diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-2-pyrazinecarboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2-pyrazinecarboxylic acid, a key heterocyclic compound with significant applications in pharmaceutical and chemical research. This document details its historical discovery, physicochemical properties, synthesis methodologies, and its role in modern drug development, particularly as a scaffold for targeted therapies.
Discovery and History
The precise first synthesis of this compound is not definitively documented in readily available literature. However, early research into pyrazine (B50134) chemistry laid the groundwork for its eventual synthesis and characterization. The study of pteridines, a class of bicyclic heterocyclic compounds, was instrumental in the development of synthetic routes to pyrazine derivatives. A notable method for the preparation of this compound involves the alkaline hydrolysis of 2-amino-4-hydroxypteridine (pterin). This process highlights the close historical and chemical relationship between these two classes of compounds. The development of various synthetic methodologies has since made this compound more accessible for research and development.
Physicochemical Properties
This compound is a yellow-greenish crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Melting Point | 205-210 °C (decomposes) | [2] |
| CAS Number | 5424-01-1 | |
| Appearance | Yellow-greenish crystalline powder | [2] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) | [2] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.
Synthesis from Methyl 3-aminopyrazine-2-carboxylate
This method involves the hydrolysis of the corresponding methyl ester.
Experimental Protocol:
-
Suspend methyl 3-aminopyrazine-2-carboxylate (2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.[2]
-
Add 1N aqueous sodium hydroxide (B78521) (30 mL) to the suspension.[2]
-
Warm the reaction mixture to room temperature and stir for 50 minutes.[2]
-
Partially evaporate the methanol under reduced pressure.[2]
-
Cool the resulting mixture in an ice water bath and slowly add 1N aqueous hydrochloric acid (70 mL) to precipitate the product.[2]
-
Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum.[2]
Synthesis from 2-Amino-4-hydroxypteridine (Pterine)
This process involves the alkaline cleavage of the pteridine (B1203161) ring system.
Experimental Protocol:
-
Heat a mixture of 2-amino-4-hydroxypteridine (pterine) with an aqueous solution of sodium hydroxide or potassium hydroxide at a temperature ranging from 140 to 220 °C.[3] The molar ratio of alkali metal hydroxide to pterine is preferably between 2:1 and 3:1.[3]
-
After the reaction is complete, cool the solution.
-
Acidify the reaction solution with a mineral acid, such as hydrochloric acid, to precipitate this compound.[3]
-
Isolate the product by filtration and dry. The yield can be around 56% or higher depending on the specific reaction conditions.[3]
Biological Significance and Applications
This compound serves as a versatile building block in the synthesis of various biologically active molecules. Its derivatives have shown a range of activities, including antimicrobial and anticancer properties.[4][5]
Role in Anticancer Drug Discovery
Recent research has highlighted the potential of this compound derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of cancer cells.
Derivatives of this compound have been designed to act as pan-FGFR inhibitors, demonstrating the ability to block the activation of FGFR and its downstream signaling pathways, such as the MAPK and AKT pathways.[6]
Below is a simplified representation of the FGFR signaling pathway and the point of inhibition by this compound derivatives.
Experimental and logical relationship workflows
The synthesis of derivatives from this compound often follows a structured workflow, beginning with the core molecule and proceeding through various modifications to achieve the desired biological activity.
Conclusion
This compound is a foundational molecule in medicinal chemistry, with a rich history intertwined with the study of pteridines. Its straightforward synthesis and versatile chemical nature have made it a valuable scaffold for the development of novel therapeutics, particularly in the realm of targeted cancer therapy. The ongoing exploration of its derivatives continues to open new avenues for drug discovery and development. This guide provides researchers with a solid foundation of its properties, synthesis, and biological importance, facilitating further innovation in the field.
References
- 1. This compound | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 3. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Amino-2-pyrazinecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-pyrazinecarboxylic acid is a pivotal scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. While the precise mechanism of action for the parent compound remains largely uncharacterized in publicly available literature, its derivatives have demonstrated significant and varied biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, with a primary focus on the well-documented mechanisms of its key derivatives. We will delve into its known biological activities, the signaling pathways modulated by its analogues, and the experimental methodologies employed to elucidate these functions.
This compound: An Overview
This compound is a heterocyclic organic compound that has garnered significant interest as a versatile building block in the synthesis of novel bioactive molecules.[1] While some commercial suppliers have noted its potential as an antidiabetic agent, and preliminary studies have indicated anticancer properties, the molecular mechanisms underpinning these activities are not yet fully understood.[2][3] The predominant application of this compound lies in its use as a starting material for the synthesis of derivatives with a broad spectrum of pharmacological effects.
Known Biological Activities of the Parent Compound
The direct biological effects of this compound are sparsely documented. The most notable activities reported include:
-
Anticancer Activity: In a study involving transition metal complexes, this compound, along with its complexes, exhibited significant anticancer activity against Ehrlich ascites tumour cells (EAC) in albino mice.[3] However, the specific cellular or molecular targets responsible for this cytotoxic effect were not detailed.
Due to the limited data on the parent compound's mechanism, the remainder of this guide will focus on the more extensively studied derivatives.
Mechanisms of Action of Key Derivatives
The this compound scaffold has been successfully modified to yield potent and selective inhibitors of various enzymes and receptors. The mechanisms of these derivatives provide insight into the therapeutic potential of this chemical class.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
A significant area of research has been the development of 3-amino-2-pyrazinecarboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers.
-
Signaling Pathway: FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis. Derivatives of this compound have been designed to competitively bind to the ATP-binding pocket of FGFR, thereby blocking its kinase activity and inhibiting downstream signaling.[4][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of the 3-Amino-2-pyrazinecarboxylic Acid Scaffold: A Technical Guide to Key Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-pyrazinecarboxylic acid is a heterocyclic compound that has emerged not as a direct therapeutic agent, but as a pivotal molecular scaffold for the development of potent and targeted inhibitors against various diseases. Its rigid, nitrogen-rich core provides a versatile platform for synthetic elaboration, leading to derivatives with significant activity in oncology and infectious disease. This technical guide delineates the primary therapeutic targets identified for derivatives of this compound, focusing on Fibroblast Growth Factor Receptors (FGFRs) and key mycobacterial enzymes. We provide a consolidated overview of quantitative biological data, detailed experimental protocols for lead compound characterization, and logical diagrams to illustrate signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field.
The Role of this compound as a Privileged Scaffold
Extensive research and screening have established that this compound itself displays minimal intrinsic biological activity. Instead, its chemical structure serves as an excellent starting point, or "scaffold," for medicinal chemists.[1][2] The pyrazine (B50134) ring, combined with the amino and carboxylic acid functional groups, allows for straightforward and diverse chemical modifications. These modifications are crucial for orienting pharmacophoric elements in three-dimensional space to achieve high-affinity interactions with specific biological targets. The most successful applications of this scaffold have been in the generation of N-substituted 3-aminopyrazine-2-carboxamide (B1665363) derivatives.[3][4]
Therapeutic Target I: Fibroblast Growth Factor Receptors (FGFRs) in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver in a variety of human cancers, including gastric, bladder, and lung cancers.[3][4] This makes FGFRs a compelling target for anticancer drug development. Derivatives of 3-amino-pyrazine-2-carboxamide have been synthesized as potent pan-FGFR inhibitors.[3][4]
Quantitative Data: In Vitro FGFR Inhibition
Several studies have detailed the synthesis and evaluation of 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). A selection of data is presented below.
| Compound ID | Derivative Structure | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methyl... | 790 | 600 | 480 | 1100 | [4] |
| 18d | (morpholin-4-yl)-methylene derivative | >10000 | 600 | 480 | >10000 | [4] |
Note: Data is extracted from published literature and serves as a representation of the potential of this chemical series. The full publications should be consulted for comprehensive datasets.
Signaling Pathway: FGFR Cascade
Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates its intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival. The 3-amino-pyrazine-2-carboxamide-based inhibitors act by competing with ATP for the kinase domain's binding pocket, thereby preventing this phosphorylation and blocking the entire downstream cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 value of a test compound against a specific FGFR kinase.
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a series of 2-fold dilutions in DMSO.
-
Dilute recombinant human FGFR kinase (e.g., FGFR2) and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in Kinase Buffer.
-
Prepare an ATP solution in Kinase Buffer at a concentration close to its Km for the enzyme (e.g., 10 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the appropriate wells.
-
Add 5 µL of the diluted FGFR enzyme solution to all wells.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a detection solution (e.g., ADP-Glo™ reagent, which measures ADP production as an indicator of kinase activity).
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Therapeutic Target II: Mycobacterial Enzymes
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. The this compound scaffold is closely related to pyrazinamide, a first-line antitubercular drug. This has inspired the development of novel derivatives with potent antimycobacterial activity.[1] While the exact mechanism of action for many of these derivatives is still under investigation, docking studies and structural analyses have pointed towards potential targets such as prolyl-tRNA synthetase and enoyl-ACP reductase (InhA), both of which are essential for mycobacterial survival.
Quantitative Data: Antimycobacterial Activity
The in vitro efficacy of these compounds is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.
| Compound ID | Derivative Structure | MIC vs. M. tuberculosis H37Rv (µg/mL) | MIC (µM) | Reference |
| 17 | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | 46 | [1] |
| 10 | 3-amino-N-hexylpyrazine-2-carboxamide | 25 | 112.5 | [1] |
| 20 | 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 25 | 92.5 | [1] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the standard procedure for determining the MIC of a compound against M. tuberculosis.
-
Reagent and Culture Preparation:
-
Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in 7H9 broth in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Add 100 µL of the appropriate compound dilution to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator like Resazurin or AlamarBlue and incubating for another 24 hours. A color change (e.g., blue to pink for Resazurin) indicates viable bacteria.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound at which no visible growth (or no color change) is observed.
-
General Synthesis of Bioactive Derivatives
The bioactive N-substituted 3-aminopyrazine-2-carboxamides are typically synthesized from the parent this compound via a two-step process. This involves either an initial esterification followed by aminolysis, or a direct amide coupling reaction.
Conclusion
While this compound does not possess significant therapeutic activity in its native form, it stands as a validated and highly valuable scaffold in modern drug discovery. Its derivatives have yielded potent inhibitors of clinically relevant targets in oncology (FGFRs) and infectious disease (mycobacterial enzymes). The straightforward chemistry, coupled with the demonstrated biological activity of its elaborated forms, ensures that the this compound core will continue to be a foundation for the development of novel targeted therapies. This guide provides a foundational understanding of the key targets, representative data, and essential experimental protocols to aid researchers in leveraging this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Amino-2-pyrazinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-Amino-2-pyrazinecarboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials research. The following sections present its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols for acquiring such data, and a generalized workflow for the spectroscopic analysis of this compound.
Spectroscopic Data
The spectroscopic data for this compound is crucial for its identification, purity assessment, and structural elucidation. The following tables summarize the key FTIR and NMR spectral data.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound reveals the characteristic vibrational modes of its functional groups. The data presented is a compilation of experimentally observed and theoretically calculated vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2975, 2875 | O-H Stretching (Carboxylic Acid) | Broad |
| 3193 | C-H Stretching (Aromatic) | Medium |
| 1548 | NH₂ Scissoring | Strong |
| - | C=O Stretching (Carboxylic Acid) | Strong |
| - | C=C, C=N Stretching (Ring) | Medium |
| 1268, 1190 | C-H In-plane Bending | Medium |
| 1005 | NH₂ Rocking | Medium |
| 968, 849 | C-H Out-of-plane Bending | Strong |
Note: Some peak positions are reported from theoretical calculations and may vary slightly from experimental values. The C=O and C=C/C=N stretching frequencies, while expected to be strong, were not explicitly assigned a numerical value in the referenced literature but are defining features of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Doublet | 1H | Pyrazine H |
| ~7.9 - 8.1 | Doublet | 1H | Pyrazine H |
| ~7.5 (broad) | Singlet | 2H | -NH₂ |
| ~11.0 - 13.0 (broad) | Singlet | 1H | -COOH |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~150 - 155 | C-NH₂ |
| ~140 - 145 | C-COOH |
| ~130 - 135 | Pyrazine CH |
| ~125 - 130 | Pyrazine CH |
Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.
Experimental Protocols
The following are detailed methodologies for obtaining the FTIR and NMR spectra of this compound.
FTIR Spectroscopy Protocol
The FTIR spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.
-
Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument equipped with a DuraSamplIR II ATR accessory is used.
-
Sample Preparation : A small amount of the fine polycrystalline sample of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide)[1].
-
Data Acquisition :
-
The spectrum is recorded in the region of 4000–400 cm⁻¹[2].
-
A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
-
The sample is pressed against the crystal using a pressure clamp to ensure good contact.
-
A sufficient number of scans (e.g., 32 or 64) are co-added to ensure a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and ATR correction may be applied if necessary.
NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Instrumentation : A Bruker HC400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C, or a similar spectrometer, is used[2].
-
Sample Preparation :
-
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
-
Data Acquisition (¹H NMR) :
-
The probe is tuned and the magnetic field is shimmed to optimize homogeneity.
-
A standard pulse sequence (e.g., zg30) is used.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR) :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The chemical shifts are referenced to the TMS signal.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comprehensive Technical Guide to the Safety and Handling of 3-Amino-2-pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 3-Amino-2-pyrazinecarboxylic acid (CAS No: 5424-01-1). The information compiled is intended to ensure its safe use in research and development environments.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary and most significant hazard associated with this compound is the risk of serious eye damage.[1][2][3][4] Several sources also indicate that it may cause skin and respiratory irritation.[5][6]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6] |
GHS Label Elements:
-
Pictogram: GHS05 (Corrosion)
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P317: Get medical help.[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7][8]
-
P405: Store locked up.[7]
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H5N3O2 | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | Tan/Light green/Yellow powder/solid | [1][8] |
| Melting Point | 201 - 210 °C (decomposes) | [2][3][8] |
| Water Solubility | 2.4 g/L at 20 °C | [4][9] |
| Density | 1.62 g/cm³ at 20 °C | [4][9] |
| log Pow | <= -3.1 at 20 °C | [4][9] |
| Vapor Pressure | 6.4 x 10⁻⁴ Pa at 25 °C | [4][9] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[10] There is no available data for acute toxicity, such as LD50 or LC50 values.[11]
| Toxicity Endpoint | Result | Reference |
| Acute Oral Toxicity | No data available | [1] |
| Acute Dermal Toxicity | No data available | [1] |
| Acute Inhalation Toxicity | No data available | [1] |
| Carcinogenicity | Not listed by ACGIH, IARC, or NTP | [11] |
Safe Handling and Storage
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). |
| Skin Protection | Wear appropriate protective gloves (e.g., chemical impermeable gloves) and clothing to prevent skin exposure.[1][10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95) is recommended.[3][10] |
Handling Procedures
-
Handle in a well-ventilated area to minimize dust generation and accumulation.[1][10]
-
Wash hands thoroughly after handling.[10]
-
Remove contaminated clothing and wash before reuse.[10]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][10]
-
Keep away from incompatible substances such as strong oxidizing agents.[10]
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor immediately.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release and Disposal
Accidental Release
-
Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Use personal protective equipment as outlined in Section 4.1.[1]
-
Avoid dust formation.[1]
-
Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[10]
-
Do not let the chemical enter drains.[1]
Disposal
-
Dispose of the waste material in accordance with federal, state, and local regulations.[11]
-
Contaminated packaging should be disposed of as hazardous waste.
Experimental Protocols
The following is a general procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, adapted from the literature. This protocol highlights key handling steps for this compound.
Procedure:
-
In a specialized microwave reaction tube, treat 3-aminopyrazine-2-carboxylic acid (1.44 mmol) with 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.88 mmol) in dimethyl sulfoxide (B87167) (DMSO) (2 mL).
-
Allow the reaction mixture to stand for 5-10 minutes, or until the cessation of CO₂ evolution.
-
Add the corresponding amine (2.15 mmol) to the reaction mixture.
-
Use a microwave reactor to facilitate the amide bond formation under the following conditions: 120 °C, 30 minutes, 100 W.
Potential Biological Activity and Signaling Pathways
While the direct effects of this compound on specific signaling pathways are not well-documented, derivatives of this compound have been shown to exhibit biological activity. This suggests potential avenues for future research into the mechanism of action of the parent compound.
-
FGFR Inhibition: Certain derivatives of 3-amino-pyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs). These compounds have been shown to block the activation of FGFR and its downstream signaling pathways.[12][13]
-
PI3K/Akt/mTOR Pathway: Structurally related compounds, such as 3-arylamino-quinoxaline-2-carboxamides, have been found to inhibit the PI3K/Akt/mTOR signaling pathway.[6] This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Potential Signaling Pathway Interactions
Caption: Potential inhibition of the FGFR signaling pathway by derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactome | Signaling by FGFR [reactome.org]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. echemi.com [echemi.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-Amino-2-pyrazinecarboxylic acid from methyl 3-aminopyrazine-2-carboxylate
Introduction
3-Amino-2-pyrazinecarboxylic acid is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of bioactive molecules. This application note provides a detailed protocol for the synthesis of this compound via the hydrolysis of methyl 3-aminopyrazine-2-carboxylate. The described method is robust, yielding high-purity product suitable for downstream applications in drug discovery and development.
Reaction Scheme
Experimental Protocol
A general procedure for the synthesis of 3-aminopyrazine-2-carboxylic acid from methyl 3-aminopyrazine-2-carboxylate involves the hydrolysis of the methyl ester using a base, followed by acidification to precipitate the carboxylic acid.[1]
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
1N Sodium Hydroxide (B78521) (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Water (deionized)
-
Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice water bath
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend methyl 3-aminopyrazine-2-carboxylate (2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.[1]
-
Hydrolysis: To the suspension, add 1N aqueous sodium hydroxide (30 mL).[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 50 minutes.[1]
-
Solvent Removal: Partially evaporate the methanol (approximately 45 mL) under reduced pressure.[1]
-
Acidification and Precipitation: Cool the resulting mixture in an ice water bath. Slowly add 1N aqueous hydrochloric acid solution (70 mL). The mixture will initially become a clear solution, and with further addition of acid, a precipitate will form.[1]
-
Isolation: Collect the solid product by filtration.[1]
-
Washing: Wash the collected solid with water (3 x 10 mL).[1]
-
Drying: Dry the final product under vacuum to yield this compound.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | [1] |
| Reagents | NaOH, HCl, Methanol, Water | [1] |
| Reaction Time | 50 minutes | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product Yield | 1.48 g | [1] |
| Molar Mass (Starting Material) | 153.14 g/mol | |
| Molar Mass (Product) | 139.11 g/mol | |
| Theoretical Yield (g) | 1.89 g | |
| Percent Yield | ~78.3% |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol outlined in this application note describes an efficient method for the synthesis of this compound from its methyl ester. The procedure is straightforward and provides a good yield of the desired product. This method is well-suited for researchers and scientists in the field of drug development requiring a reliable source of this important synthetic intermediate.
References
Application Notes and Protocols for the Synthesis of N-substituted 3-aminopyrazine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities. The following sections outline various synthetic strategies, experimental procedures, and relevant biological context.
Synthetic Strategies Overview
The synthesis of N-substituted 3-aminopyrazine-2-carboxamides typically involves the coupling of a 3-aminopyrazine-2-carboxylic acid derivative with a primary or secondary amine. Several methods have been established, with the choice of protocol often depending on the specific substituents and desired scale of the reaction. The most common approaches include:
-
Direct Amide Coupling: This method involves the activation of the carboxylic acid group of 3-aminopyrazine-2-carboxylic acid using a coupling reagent, followed by the addition of the desired amine.
-
Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the amine to form the amide bond.
-
From 3-Chloropyrazine-2-carboxamide (B1267238): This approach involves a nucleophilic substitution of the chlorine atom with an amine.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for different synthetic protocols for N-substituted 3-aminopyrazine-2-carboxamides.
| Starting Material | Reagents/Conditions | Amine Substrate | Yield (%) | Reference |
| 3-Aminopyrazine-2-carboxylic acid | CDI, DMSO, Microwave: 120 °C, 30 min, 100 W | Benzylamine (B48309)/Alkylamine/Aniline | Varies | [1] |
| 3-Aminopyrazine-2-carboxamide (B1665363) | Benzoyl chlorides (2.1 eq.), Pyridine (B92270), Anhydrous MeCN, 50 °C, 24 h | - | 70-80 | [2] |
| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines, Microwave | Substituted benzylamines | Varies | [3][4] |
| 3-Aminopyrazine-2-carboxylic acid | T3P, DIPEA | Various piperazines | 79-85 | [5] |
| Electron deficient pyrazine (B50134) amines | Methane sulfonyl chloride, N-methylimidazole | - | 60-82 | [6][7] |
| Methyl 3-aminopyrazine-2-carboxylate | 1. H2SO4, methanol, 48 h, rt; 2. Substituted benzylamine, NH4Cl, methanol, MW: 130 °C, 40 min, 90 W | Substituted benzylamine | Varies | [1] |
| 3-Chloropyrazine-2-carboxylic acid acyl chloride | Aminolysis with benzylamino moiety | Benzylamino moiety | 25-56 | [8] |
Experimental Protocols
Protocol 1: Amide Coupling using CDI (Carbonyldiimidazole)
This protocol is adapted from a microwave-assisted synthesis method.[1]
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Substituted amine (e.g., benzylamine, alkylamine, or aniline)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve 3-aminopyrazine-2-carboxylic acid in DMSO.
-
Add 1.1 equivalents of CDI to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.
-
Add 1.2 equivalents of the desired substituted amine to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes with a power of 100 W.
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Acylation of 3-Aminopyrazine-2-carboxamide
This protocol describes the synthesis via N-acylation of 3-aminopyrazine-2-carboxamide with benzoyl chlorides.[2]
Materials:
-
3-Aminopyrazine-2-carboxamide
-
Substituted benzoyl chloride (2.1 equivalents)
-
Pyridine
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
Dissolve 3-aminopyrazine-2-carboxamide in anhydrous acetonitrile in a round-bottom flask.
-
Add pyridine to the solution to act as a base.
-
Add 2.1 equivalents of the substituted benzoyl chloride dropwise to the mixture.
-
Heat the reaction mixture at 50 °C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be extracted into ethyl acetate (B1210297) and washed with acidified water.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product with yields ranging from 70% to 80%.[2]
Protocol 3: Synthesis from 3-Chloropyrazine-2-carboxamide
This method involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide.[3][4]
Materials:
-
3-Chloropyrazine-2-carboxamide
-
Substituted benzylamine
-
Microwave reactor
Procedure:
-
Combine 3-chloropyrazine-2-carboxamide and an excess of the substituted benzylamine in a microwave-safe reaction vessel.
-
Seal the vessel and subject it to microwave irradiation. The optimal time and temperature will vary depending on the specific benzylamine used and should be determined empirically.
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by removing the excess amine under reduced pressure and purifying the residue by column chromatography.
Visualizations
Caption: Synthetic workflow for N-substituted 3-aminopyrazine-2-carboxamides.
Many synthesized N-substituted 3-aminopyrazine-2-carboxamides are investigated as potential inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[9][10]
Caption: Inhibition of the FGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-Amino-2-pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyrazinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique scaffold is found in a variety of biologically active molecules. The pyrazine (B50134) ring system is a key component in numerous pharmaceuticals, and derivatives of this compound have shown promise in the development of novel therapeutic agents. Solid-phase synthesis (SPS) offers a robust and efficient methodology for the construction of compound libraries based on this scaffold, enabling rapid lead discovery and optimization.
This document provides detailed application notes and protocols for the incorporation of this compound into molecules using solid-phase synthesis techniques, particularly focusing on the widely used Fmoc/tBu orthogonal protection strategy.
Synthesis of N-Fmoc-3-Amino-2-pyrazinecarboxylic Acid
The first crucial step for incorporating this compound into a solid-phase synthesis workflow using Fmoc chemistry is the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This ensures that the amino group does not undergo unwanted side reactions during subsequent coupling steps. A general and effective method for this transformation is the reaction of this compound with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Experimental Protocol: Fmoc Protection
Materials:
-
This compound
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Water (deionized)
-
Ethyl Acetate (B1210297)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirred solution of this compound at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected product should precipitate out of the solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Fmoc-3-Amino-2-pyrazinecarboxylic acid.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Caption: Synthesis of N-Fmoc-3-Amino-2-pyrazinecarboxylic acid.
Solid-Phase Synthesis Protocol
This protocol outlines the manual solid-phase synthesis of a target molecule using N-Fmoc-3-Amino-2-pyrazinecarboxylic acid as a building block on a 2-chlorotrityl chloride resin. This resin is advantageous as it allows for cleavage of the final product under mild acidic conditions, which helps to preserve the integrity of the pyrazine ring.
Materials and Reagents
| Category | Item |
| Solid Support | 2-Chlorotrityl chloride resin (100-200 mesh) |
| Building Blocks | N-Fmoc-3-Amino-2-pyrazinecarboxylic acid, other Fmoc-protected amino acids/building blocks |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (B129727) (MeOH), Diisopropylethylamine (DIPEA) |
| Reagents | Piperidine (B6355638), Acetic Anhydride |
| Coupling Reagents | HBTU, HATU, or DIC/HOBt |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water |
| Equipment | Solid-phase synthesis vessel, Shaker, Filtration apparatus, HPLC for purification and analysis, Lyophilizer |
Experimental Workflow
The overall workflow for the solid-phase synthesis is depicted below.
Caption: Overall workflow for solid-phase synthesis.
Detailed Protocols
Step 1: Resin Preparation and Swelling
-
Place the 2-chlorotrityl chloride resin in a solid-phase synthesis vessel.
-
Wash the resin with DCM (3x).
-
Swell the resin in DCM for 30 minutes with gentle agitation.
Step 2: Loading of N-Fmoc-3-Amino-2-pyrazinecarboxylic acid
-
Dissolve N-Fmoc-3-Amino-2-pyrazinecarboxylic acid (1.5 eq. relative to resin capacity) in DCM.
-
Add DIPEA (3.0 eq.) to the solution.
-
Drain the DCM from the swollen resin and add the solution of the protected pyrazinecarboxylic acid.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted trityl chloride groups, add a small amount of methanol and agitate for another 30 minutes.
-
Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
-
A small sample of the resin can be taken to determine the loading efficiency via UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct after Fmoc deprotection.
Step 3: Fmoc Deprotection
-
Wash the resin with DMF (3x).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene adduct.
Step 4: Coupling of the Next Building Block
-
Dissolve the next Fmoc-protected building block (e.g., an amino acid) (3.0 eq.) and a coupling agent (e.g., HBTU, 2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution to activate the building block.
-
Add the activated building block solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test or other appropriate method.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Step 5: Chain Elongation Repeat steps 3 and 4 for each subsequent building block to be added to the growing chain.
Step 6: Final Cleavage and Deprotection
-
After the final coupling step, perform a final Fmoc deprotection (Step 3).
-
Wash the resin with DMF (3x), DCM (3x), and then methanol (3x).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. For 2-chlorotrityl chloride resin, a mild cocktail of TFA/TIS/DCM (e.g., 2:2:96) can be used. For more acid-labile side-chain protecting groups, a stronger cocktail such as TFA/TIS/Water (95:2.5:2.5) may be necessary.
-
Add the cleavage cocktail to the dried resin and agitate for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether. Wash the precipitate with cold ether several times.
-
Dry the crude product under vacuum.
Step 7: Purification and Analysis
-
Dissolve the crude product in a suitable solvent system (e.g., water/acetonitrile).
-
Purify the product using preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Lyophilize the pure fractions to obtain the final product as a powder.
Data Presentation
The following tables summarize the key parameters and reagents for the solid-phase synthesis protocol.
Table 1: Reagents for Solid-Phase Synthesis
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Loading | N-Fmoc-3-Amino-2-pyrazinecarboxylic acid, DIPEA, DCM | Anchoring the first building block |
| Capping | Methanol | Deactivating unreacted resin sites |
| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group |
| Coupling | Fmoc-amino acid, HBTU/DIPEA (or other coupling agents), DMF | Peptide bond formation |
| Cleavage | TFA/TIS/DCM or TFA/TIS/H₂O | Cleavage from resin and removal of side-chain protecting groups |
Table 2: Typical Reaction Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Resin Loading | 0.3 - 0.8 mmol/g | Varies with resin type and loading conditions. |
| Loading Time | 2 - 4 hours | Can be optimized based on the specific building block. |
| Deprotection Time | 2 x 10 minutes | Ensure complete removal of Fmoc group. |
| Coupling Time | 1 - 2 hours | Monitor with a qualitative test (e.g., Kaiser test). |
| Cleavage Time | 1 - 3 hours | Dependent on the stability of the linker and protecting groups. |
Visualization of Orthogonal Protection Strategy
The success of this solid-phase synthesis relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting the others. The Fmoc/tBu strategy is a prime example.
Caption: Orthogonal protection strategy in solid-phase synthesis.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the successful incorporation of this compound into novel molecules using solid-phase synthesis. The use of an Fmoc-protected derivative of this pyrazine building block in conjunction with a 2-chlorotrityl chloride resin allows for a flexible and efficient synthetic strategy. By following these detailed procedures, researchers can effectively generate libraries of pyrazine-containing compounds for screening in drug discovery programs. Careful monitoring of each step, particularly coupling and deprotection, is crucial for obtaining high-purity final products.
Application Notes and Protocols for the Quantification of 3-Amino-2-pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyrazinecarboxylic acid, more commonly known as pyrazinoic acid, is the primary active metabolite of pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. The quantification of pyrazinoic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and investigating the relationship between drug exposure and treatment efficacy or toxicity, including hepatotoxicity. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using modern analytical techniques.
Analytical Methods Overview
The selection of an analytical method for the quantification of this compound depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, highly specific due to mass fragmentation. |
| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). | Protein precipitation, LLE, SPE. |
| Instrumentation Cost | Lower. | Higher. |
| Typical Application | Routine therapeutic drug monitoring where high sensitivity is not required. | Pharmacokinetic studies, analysis of low concentration samples, research applications. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV
This protocol describes a robust and cost-effective method for determining the concentration of this compound in human plasma, suitable for therapeutic drug monitoring.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M potassium dihydrogen phosphate (B84403) buffer (pH 4.5) and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 268 nm.
3. Calibration and Quantification
Prepare calibration standards by spiking known concentrations of this compound into blank plasma and processing them alongside the unknown samples. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the unknown samples from the calibration curve.
Table 2: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Protocol 2: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound, ideal for pharmacokinetic studies where low concentrations are expected.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol (B129727) containing an internal standard (e.g., an isotope-labeled analog of the analyte).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A standard UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 140.0 -> Product ion (Q3) m/z 95.0 (quantifier), m/z 67.0 (qualifier).
-
Internal Standard (Illustrative): To be determined based on the specific internal standard used.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
Table 3: LC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Visualizations
Metabolic Pathway of Pyrazinamide
The following diagram illustrates the metabolic conversion of pyrazinamide to its active form, pyrazinoic acid (this compound), and subsequent metabolites.
General Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Application Note: HPLC-UV Method for the Analysis of 3-Amino-2-pyrazinecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Amino-2-pyrazinecarboxylic acid using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.
Introduction
This compound is a key chemical intermediate and a potential metabolite in various pharmaceutical compounds. Accurate and reliable quantification of this analyte is essential for process monitoring, quality control, and pharmacokinetic studies. The reverse-phase HPLC-UV method detailed below offers a straightforward and robust approach for the analysis of this compound.
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the nonpolar stationary phase. Detection is performed by monitoring the UV absorbance of the analyte at a specific wavelength.
Chromatographic Conditions
The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound. These parameters are based on a known separation method and can be adapted as needed.[1]
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 270 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocol
4.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
0.45 µm membrane filters for mobile phase and sample filtration
4.2. Preparation of Mobile Phase
-
Prepare the 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix 200 mL of acetonitrile with 800 mL of the 0.1% phosphoric acid solution.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
4.3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4.4. Sample Preparation The sample preparation method will vary depending on the matrix. For relatively clean samples, a "dilute-and-shoot" approach may be sufficient.
-
Accurately weigh the sample and dissolve it in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4.5. System Suitability Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 10 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
4.6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
4.7. Quantification Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
The following table presents typical performance characteristics for a validated HPLC-UV method for this compound.
| Validation Parameter | Typical Performance |
| Retention Time (RT) | ~ 4.5 min (Varies with exact system and conditions) |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (%RSD) | < 2.0 % |
Visualizations
References
Application Notes and Protocols: 3-Amino-2-pyrazinecarboxylic Acid as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-pyrazinecarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including the pyrazine (B50134) core—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4—and the strategically positioned amino and carboxylic acid functionalities, make it an attractive starting material for drug discovery.[1] This document provides detailed application notes on the utility of this compound in constructing novel pharmaceuticals, particularly in the fields of oncology and infectious diseases. Furthermore, it outlines comprehensive experimental protocols for key synthetic transformations and presents quantitative data on the biological activities of its derivatives.
Introduction
The pyrazine nucleus is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[2] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The amino and carboxylic acid groups serve as convenient handles for a variety of chemical modifications, such as amide bond formation, allowing for the exploration of extensive chemical space and the optimization of structure-activity relationships (SAR). This adaptability makes this compound a valuable tool in the development of targeted therapies.
Applications in Drug Discovery
Anticancer Agents: Targeting Fibroblast Growth Factor Receptors (FGFRs)
A significant application of this compound is in the development of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[4][5] Small molecule inhibitors that can block the ATP-binding site of FGFRs are therefore of great therapeutic interest.[6]
Derivatives of this compound have been successfully designed as potent pan-FGFR inhibitors. For instance, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have shown favorable in vitro activity against FGFR1-4.[7][8] These compounds effectively block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[7][8]
FGFR Signaling Pathway and Inhibition:
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5] Inhibitors derived from this compound act by competing with ATP for the binding site within the FGFR kinase domain, thereby preventing receptor phosphorylation and blocking the entire downstream signaling cascade.
Antimicrobial Agents
The pyrazine scaffold is also a key component in several antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and mycobacterial strains. For example, a series of N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides, derived from a pyrazine core, have shown significant in vitro antibacterial and antimycobacterial activity.[3] Furthermore, novel pyrazine-2-carboxylic acid derivatives coupled with piperazines have demonstrated promising antioxidant and antimicrobial properties.[9]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative derivatives of this compound.
Table 1: Anticancer Activity of Pyrazine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| P16 | DNA/Bcl-2 (proposed) | A549 (Lung) | 6.11 | [10] |
| MCF-7 (Breast) | 10.64 | [10] | ||
| HT-29 (Colon) | 14.92 | [10] | ||
| P5 | DNA/Bcl-2 (proposed) | A549 (Lung) | 14.09 | [10] |
| MCF-7 (Breast) | 8.90 | [10] | ||
| HT-29 (Colon) | 16.38 | [10] | ||
| Compound 18i | pan-FGFR | FGFR1 | Submicromolar | [7][8] |
| FGFR2 | Submicromolar | [7][8] | ||
| FGFR3 | Submicromolar | [7][8] | ||
| FGFR4 | Submicromolar | [7][8] | ||
| Compound 8 | FGFR1 | FGFR1 | Potent Inhibition | [2] |
| Compound 13 | FGFR1 | FGFR1 | Potent Inhibition | [2] |
Note: "Submicromolar" indicates potent activity as described in the source, with specific values not explicitly provided in the abstract.
Table 2: Antimicrobial Activity of Pyrazinamide (B1679903) Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Derivative 1f | Mycobacterium tuberculosis | 8.0 | [11][12] |
| Compound 8 | Mycobacterium tuberculosis H37Rv | 6 (µM) | [13][14] |
| Compound 11 | Gram-positive & Gram-negative bacteria | Significant Activity | [3] |
| Compound 12 | Gram-positive & Gram-negative bacteria | Significant Activity | [3] |
| Compound 40 | Gram-positive & Gram-negative bacteria | Significant Activity | [3] |
| P4 | Various microbial strains | Highest antimicrobial activity | [9] |
| P10 | Various microbial strains | Moderate antimicrobial activity | [9] |
Note: "Significant Activity" and "Highest/Moderate antimicrobial activity" are qualitative descriptions from the source abstracts where specific MIC values for a range of organisms were not individually listed.
Experimental Protocols
General Workflow for the Synthesis of 3-Amino-N-Aryl-Pyrazine-2-Carboxamides
The synthesis of bioactive 3-amino-N-aryl-pyrazine-2-carboxamides from this compound typically involves an amide coupling reaction. A general workflow for this process is outlined below.
Protocol 1: Synthesis of (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)
This protocol is adapted from a reported synthesis of novel pyrazine-2-carboxylic acid derivatives.[9]
Materials:
-
This compound
-
N-heteroarylpiperazine hydrochloride (e.g., 4-(6-aminopyrimidin-4-yl)piperazine)
-
Propylphosphonic anhydride (B1165640) (T3P)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 mmol), the N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in DMF (10 mL).
-
Stir the suspension at room temperature.
-
Add propylphosphonic anhydride (T3P) (1.3 mmol) dropwise to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using an appropriate solvent system (e.g., Chloroform/Methanol, 9:1 v/v) to yield the pure compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, MS, IR).
Protocol 2: General Procedure for the Synthesis of Substituted Amides of Pyrazine-2-carboxylic Acids
This protocol is a general method adapted from the synthesis of amides of pyrazine-2-carboxylic acids.[15]
Materials:
-
A substituted pyrazine-2-carboxylic acid (e.g., this compound)
-
Thionyl chloride (SOCl₂)
-
Dry benzene (B151609) (use with caution in a well-ventilated fume hood)
-
A substituted aniline (B41778)
-
Aqueous ethanol (B145695)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Convert the pyrazine-2-carboxylic acid to its corresponding acyl chloride by reacting with an excess of thionyl chloride.
-
Remove the excess thionyl chloride by repeated evaporation with dry benzene under vacuum.
-
Dissolve the crude acyl chloride in dry acetone (50 mL).
-
In a separate flask, dissolve the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) and stir at room temperature.
-
Add the solution of the acyl chloride dropwise to the stirred solution of the aniline.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Pour the reaction mixture into cold water (200 mL).
-
Collect the precipitated crude amide by filtration.
-
Recrystallize the crude amide from aqueous ethanol to obtain the purified product.
-
Characterize the final product by appropriate analytical methods (e.g., melting point, elemental analysis, IR, NMR).
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel pharmaceutical agents. Its utility has been demonstrated in the development of potent anticancer and antimicrobial compounds. The straightforward chemistry associated with its functional groups allows for the generation of diverse libraries of derivatives for biological screening. The protocols and data presented herein provide a solid foundation for researchers to further explore the potential of this important heterocyclic scaffold in drug discovery.
References
- 1. Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases (TK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 15. preprints.org [preprints.org]
Application of 3-Amino-2-pyrazinecarboxylic Acid in Agrochemical Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyrazinecarboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. In the agrochemical sector, its derivatives, particularly N-substituted 3-aminopyrazine-2-carboxamides, have demonstrated significant potential as both herbicides and fungicides. The pyrazine (B50134) ring system is a key structural motif in a number of established and experimental agrochemicals, valued for its metabolic stability and its ability to be readily functionalized to modulate biological activity, selectivity, and physicochemical properties.
This document provides detailed application notes on the use of this compound in the development of agrochemical formulations, with a focus on its application as a precursor to herbicidal and fungicidal compounds. It includes summaries of efficacy data, detailed experimental protocols for synthesis, formulation, and biological testing, and visual representations of key processes to aid in research and development.
Mechanism of Action
Herbicidal Activity: Inhibition of Photosynthesis
Derivatives of this compound, specifically certain pyrazinecarboxamides, have been shown to exhibit herbicidal activity by inhibiting photosynthesis.[1] These compounds act as inhibitors of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[2][3][4]
The primary mode of action involves the binding of the pyrazine derivative to the D1 protein within the PSII complex.[2][4] This binding event blocks the electron transport chain at the quinone-binding (QB) site, preventing the transfer of electrons from plastoquinone (B1678516) A (QA) to plastoquinone B (QB).[2] The interruption of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.[3] This ultimately leads to a cascade of secondary effects, including the generation of reactive oxygen species that cause lipid peroxidation and membrane damage, resulting in chlorosis, necrosis, and eventual plant death.[4]
Caption: Inhibition of Photosystem II electron transport by a pyrazinecarboxamide herbicide.
Fungicidal Activity: Disruption of Fungal Cell Processes
Certain derivatives of this compound have also demonstrated notable antifungal properties. While the exact mechanisms can vary depending on the specific derivative, a common proposed mode of action for pyrazine-based antifungals is the disruption of the fungal cell membrane integrity.[5] This can occur through the inhibition of key enzymes involved in the biosynthesis of essential membrane components like ergosterol.[5] The disruption of the cell membrane leads to leakage of cellular contents and ultimately, fungal cell death.
Data Presentation
Herbicidal Activity of 3-Aminopyrazine-2-carboxamide Derivatives
The following table summarizes the herbicidal efficacy of various N-aryl-3-aminopyrazine-2-carboxamide derivatives, expressed as the concentration required for 50% inhibition (IC50) of a biological process, typically root growth or photosynthesis. Lower IC50 values indicate higher herbicidal potency.
| Compound ID | R Group (Substitution on N-phenyl ring) | Target Species | Biological Endpoint | IC50 (µmol L⁻¹) | Reference |
| V-2 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-1-pyrazolyl) | Arabidopsis thaliana | Root Growth Inhibition | ~0.01 | [6] |
| V-7 | 4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-1-pyrazolyl) | Arabidopsis thaliana | Root Growth Inhibition | ~0.005 | [6] |
| V-8 | 4-Amino-3,5-dichloro-6-(5-(p-tolyl)-1-pyrazolyl) | Arabidopsis thaliana | Root Growth Inhibition | ~0.02 | [6] |
| Picloram | (Commercial Herbicide) | Arabidopsis thaliana | Root Growth Inhibition | ~0.25 | [6] |
| Halauxifen-methyl | (Commercial Herbicide) | Arabidopsis thaliana | Root Growth Inhibition | ~0.22 | [6] |
Antifungal Activity of 3-Aminopyrazine-2-carboxamide Derivatives
The in vitro antifungal activity of various pyrazine derivatives is presented below. Efficacy is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | R Group | Fungal Strain | MIC (µg/mL) | Reference |
| P1 | Phenyl | Mycobacterium tuberculosis H37Rv | 6.25 | [7] |
| P2 | 4-Chlorophenyl | Candida albicans | 50 | [7] |
| P3 | 4-Methoxyphenyl | Mycobacterium tuberculosis H37Rv | >6.25 | [7] |
| P4 | 4-Methylphenyl | Mycobacterium tuberculosis H37Rv | 6.25 | [7] |
| 17 | 2,4-Dimethoxyphenyl | Mycobacterium tuberculosis H37Rv | 12.5 | [8] |
| Fluconazole | (Commercial Antifungal) | Candida albicans | <50 | [7] |
| Pyrazinamide | (Standard) | Mycobacterium tuberculosis H37Rv | 6.25 | [7] |
Experimental Protocols
Synthesis of N-Aryl-3-aminopyrazine-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of N-aryl-3-aminopyrazine-2-carboxamide derivatives from this compound.
Caption: General workflow for the synthesis of N-Aryl-3-aminopyrazine-2-carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)
-
Substituted aniline
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Base (e.g., Triethylamine (B128534), Pyridine)
-
Reagents for work-up and purification (e.g., water, brine, drying agent like Na₂SO₄, solvents for chromatography or recrystallization)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (using SOCl₂): To a stirred suspension of this compound (1.0 eq) in an anhydrous solvent such as DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride.
-
Method B (using CDI): Dissolve this compound (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) portion-wise at room temperature and stir for 1-2 hours until CO₂ evolution ceases. The resulting solution contains the activated intermediate.
-
-
Amide Coupling:
-
Dissolve the substituted aniline (1.1 eq) and a base such as triethylamine (1.5 eq) in an anhydrous solvent.
-
Add the solution of the acid chloride (from Method A) or the CDI-activated intermediate (from Method B) dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Formulation of a Wettable Powder (WP)
This protocol provides a general procedure for preparing a wettable powder formulation containing a synthesized pyrazinecarboxamide derivative as the active ingredient (AI).
Components:
| Component | Function | Typical % (w/w) |
| Active Ingredient (AI) | Herbicide/Fungicide | 50 - 80 |
| Wetting Agent | Facilitates mixing with water | 1 - 3 |
| Dispersing Agent | Prevents particle agglomeration | 2 - 5 |
| Inert Carrier/Filler | Provides bulk and aids flowability | To 100 |
Procedure:
-
Pre-milling: If the AI and carrier particles are large, pre-mill them separately to a fine powder (e.g., < 75 µm).
-
Blending: In a suitable blender (e.g., a V-blender or ribbon blender), combine the AI, wetting agent, dispersing agent, and inert carrier in the desired proportions.
-
Mixing: Blend the components thoroughly until a homogenous powder is obtained. The mixing time will depend on the blender type and batch size.
-
Milling: For optimal performance, the blended powder should be milled (e.g., using an air-jet mill) to a fine, uniform particle size (typically 5-15 µm).
-
Packaging: Package the final wettable powder in moisture-proof containers.
Herbicidal Efficacy Testing: Photosynthesis Inhibition Assay
This protocol outlines a method for assessing the herbicidal activity of pyrazine derivatives by measuring the inhibition of photosynthetic electron transport in isolated chloroplasts or leaf discs using chlorophyll (B73375) fluorescence.
Caption: Workflow for determining herbicidal efficacy via chlorophyll fluorescence.
Materials:
-
Fresh plant material (e.g., spinach, pea leaves)
-
Test compounds (synthesized pyrazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solutions
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Leaf disc punch or equipment for chloroplast isolation
Procedure:
-
Sample Preparation:
-
Leaf Discs: Cut uniform leaf discs from healthy, dark-adapted plants.
-
Chloroplast Isolation: Isolate intact chloroplasts from fresh leaf tissue using standard biochemical procedures (e.g., differential centrifugation).
-
-
Treatment:
-
Prepare a series of dilutions of the test compound in an appropriate buffer.
-
Incubate the leaf discs or chloroplast suspension with the different concentrations of the test compound for a defined period. Include a solvent control (buffer with DMSO) and a positive control (a known PSII inhibitor like Diuron).
-
-
Chlorophyll Fluorescence Measurement:
-
Measure the chlorophyll fluorescence parameters using a PAM fluorometer. A key parameter is the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.
-
Fo (Minimum Fluorescence): Measure after a period of dark adaptation.
-
Fm (Maximum Fluorescence): Measure during a saturating pulse of light.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Fv/Fm for each concentration relative to the solvent control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.
-
Antifungal Efficacy Testing: Mycelial Growth Inhibition Assay
This protocol describes an in vitro method to evaluate the antifungal activity of pyrazine derivatives by measuring the inhibition of mycelial growth.
Materials:
-
Fungal cultures (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compounds dissolved in a solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Amended Media:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 45-50 °C.
-
Add the test compound at various final concentrations to the molten PDA. Also, prepare a solvent control plate containing only DMSO.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the compound concentration and performing a regression analysis.
-
Conclusion
This compound is a valuable starting material for the development of novel agrochemicals. Its derivatives have shown promising herbicidal activity through the inhibition of Photosystem II and potent antifungal activity. The protocols provided herein offer a framework for the synthesis, formulation, and evaluation of these compounds. Further research and optimization of the pyrazine scaffold are likely to yield new and effective solutions for crop protection.
References
- 1. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
The Strategic Use of 3-Amino-2-Pyrazinecarboxylic Acid in the Development of Potent FGFR Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3-amino-2-pyrazinecarboxylic acid scaffold has emerged as a privileged structure in the design of novel and potent inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs). This class of compounds has demonstrated significant promise in oncology, with derivatives showing excellent inhibitory activity against various FGFR isoforms. These application notes provide a comprehensive overview of the rationale, synthesis, and biological evaluation of this compound-based FGFR inhibitors, complete with detailed experimental protocols and data presentation to aid in the research and development of next-generation targeted therapies.
Design Rationale: A Scaffold for Potent and Selective Inhibition
The design of this compound derivatives as FGFR inhibitors is often inspired by a strategy known as "scaffold hopping" from existing kinase inhibitors. For instance, the pyrimidine (B1678525) core of the well-characterized FGFR inhibitor BGJ398 can be replaced with a 3-amino-pyrazine-2-carboxamide core. This substitution is designed to maintain key intramolecular hydrogen bonding interactions that stabilize the bioactive conformation of the inhibitor within the ATP-binding pocket of the FGFR kinase domain. The pseudo-six-membered ring formed by this intramolecular hydrogen bond is crucial for potent binding.[1]
Furthermore, the 3-aminopyrazine core effectively mimics the hinge-binding motif of ATP, forming critical hydrogen bonds with the backbone of residues in the hinge region of the FGFR kinase, such as E565 and A567 in FGFR2.[1] This interaction is a hallmark of many successful kinase inhibitors and is essential for high-affinity binding. The pyrazine (B50134) scaffold also serves as a versatile platform for synthetic modifications, allowing for the exploration of Structure-Activity Relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Summary of Quantitative Data
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against FGFR isoforms and their anti-proliferative effects on cancer cell lines with FGFR alterations.
Table 1: In Vitro FGFR Kinase Inhibitory Activity of Selected 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives [1]
| Compound | FGFR1 (% Inhibition @ 1µM) | FGFR2 (% Inhibition @ 1µM) | FGFR3 (% Inhibition @ 1µM) | FGFR4 (% Inhibition @ 1µM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 18c | - | >90% | - | - | - | - |
| 18d | - | 93.09% | 86.32% | - | 600 | 480 |
| 18e | - | 75.30% | - | - | - | - |
| 18g | 81.03% | >90% | >90% | 94.21% | 380 | - |
| 18h | - | 95.24% | - | - | - | - |
| 18i | >90% | >90% | >90% | >90% | 150 | - |
Table 2: Anti-proliferative Activity of Compound 18i [1]
| Cell Line | Cancer Type | FGFR Alteration | IC50 (µM) |
| NCI-H520 | Lung Cancer | - | 26.69 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.88 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 3.02 |
| SW-780 | Bladder Cancer | - | 2.34 |
| MDA-MB-453 | Breast Cancer | - | 12.58 |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, which is often dysregulated in cancer. Ligand-induced dimerization of the receptor leads to autophosphorylation of the kinase domains and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and migration.
Caption: Canonical FGFR signaling cascade and the point of intervention for this compound-based inhibitors.
Experimental Workflow for FGFR Inhibitor Screening
The general workflow for identifying and characterizing novel FGFR inhibitors involves a multi-step process, from initial compound synthesis to in vitro and cell-based assays.
Caption: A typical workflow for the discovery and development of this compound-based FGFR inhibitors.
Experimental Protocols
General Synthesis of 3-Amino-N-aryl-pyrazine-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of the target compounds, which typically involves an amide coupling reaction.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., T3P)
-
Substituted aniline (B41778) or benzylamine (B48309)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (if starting from an amine salt)
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in an appropriate solvent such as DMSO or DMF.
-
Add a coupling agent, for example, CDI (1.3 equivalents), to the solution. Allow the reaction to proceed at room temperature until the evolution of CO2 gas ceases (typically 5-10 minutes), indicating the formation of the activated acyl-imidazole intermediate.
-
Add the desired substituted aniline or benzylamine (1.5 equivalents) to the reaction mixture.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., using microwave irradiation) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-amino-N-aryl-pyrazine-2-carboxamide derivative.
-
Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method for determining the in vitro potency of compounds against FGFR kinases by measuring the amount of ADP produced in the kinase reaction.[4][5][6]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
FGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
Substrate (e.g., poly(E,Y)4:1)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (low volume, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction buffer and solutions of enzyme, substrate, and ATP at 2X the final desired concentration.
-
Dispense 1 µl of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 2 µl of the 2X enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of the 2X substrate/ATP mixture to each well. The final reaction volume is 5 µl.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines with and without FGFR alterations (e.g., SNU-16, KMS-11)
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%). Include a vehicle control (DMSO) and a positive control.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.
References
Application Notes and Protocols for the Synthesis of Transition Metal Complexes of 3-Aminopyrazine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 3-aminopyrazine-2-carboxylic acid and its subsequent complexation with various transition metals. The protocols are based on established literature and are intended to guide researchers in the preparation and characterization of these potentially bioactive compounds.
Synthesis of 3-Aminopyrazine-2-Carboxylic Acid (Hapc)
The ligand, 3-aminopyrazine-2-carboxylic acid, is a crucial precursor for the synthesis of the target metal complexes. It can be synthesized from its methyl ester, methyl 3-aminopyrazine-2-carboxylate.
Experimental Protocol:
-
Suspension: Suspend methyl 3-aminopyrazine-2-carboxylate (13.6 mmol) in methanol (B129727) (40 mL) under a nitrogen atmosphere.
-
Hydrolysis: Add 1N aqueous sodium hydroxide (B78521) (30 mL) to the suspension.
-
Reaction: Warm the reaction mixture to room temperature and stir for 50 minutes.
-
Solvent Removal: Partially evaporate the methanol under reduced pressure.
-
Acidification: Cool the resulting mixture in an ice water bath and slowly add 1N aqueous hydrochloric acid solution (70 mL). The product will initially dissolve and then precipitate.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the precipitate with water (3 x 10 mL).
-
Drying: Dry the final product under vacuum to yield 3-aminopyrazine-2-carboxylic acid.
General Workflow for Synthesis and Characterization
The overall experimental workflow for the synthesis and characterization of transition metal complexes of 3-aminopyrazine-2-carboxylic acid is depicted below.
Caption: General workflow for the synthesis and characterization of transition metal complexes.
Synthesis of Transition Metal Complexes
The following protocols describe the synthesis of various transition metal complexes of 3-aminopyrazine-2-carboxylic acid (Hapc). All manipulations are typically performed under aerobic conditions.[1]
Molybdenum and Tungsten Complexes
-
cis-[Mo₂O₅(apc)₂] and cis-[WO₂(apc)₂]:
-
A solution of the corresponding metal salt is reacted with 3-aminopyrazine-2-carboxylic acid.
-
The resulting precipitate is filtered, washed with ethanol (B145695) and diethyl ether, and dried in vacuo.[1]
-
Uranium Complex
-
trans-[UO₂(apc)₂]:
-
A solution of a uranyl salt is treated with 3-aminopyrazine-2-carboxylic acid.
-
The product is isolated by filtration, washed, and dried.[1]
-
Ruthenium Complexes
-
[Ru(apc)₂(H₂O)₂]:
-
A ruthenium salt is reacted with the ligand in an aqueous solution.
-
The complex is precipitated, filtered, washed, and dried.[1]
-
Rhodium Complex
-
[Rh(apc)₃]:
-
A rhodium salt is reacted with three equivalents of the ligand.
-
The resulting complex is isolated and purified.[1]
-
Palladium and Platinum Complexes
-
[M(apc)₂] (M = Pd, Pt):
-
A solution of the appropriate metal chloride is reacted with the ligand.
-
The product is collected by filtration, washed, and dried.[1]
-
Silver Complex
-
[Ag(apc)(H₂O)₂]:
-
A silver salt is treated with the ligand in an aqueous medium.
-
The resulting complex is isolated and purified.[1]
-
Characterization Data
The synthesized complexes are characterized by various physico-chemical and spectroscopic techniques. The following table summarizes typical characterization data.
| Complex | Color | Yield (%) | M.p. (°C) | Key IR Bands (cm⁻¹) |
| Hapc | Pale Yellow | - | 205-210 (dec.) | - |
| cis-[Mo₂O₅(apc)₂] | Yellow | - | >300 | ν(Mo=O), ν(Mo-O-Mo) |
| cis-[WO₂(apc)₂] | Yellow | - | >300 | ν(W=O) |
| trans-[UO₂(apc)₂] | Orange | - | >300 | ν(U=O) |
| [Ru(apc)₂(H₂O)₂] | Brown | - | >300 | ν(O-H) |
| [Rh(apc)₃] | Reddish-brown | - | >300 | - |
| [Pd(apc)₂] | Yellow | - | >300 | ν(M-N), ν(M-O) |
| [Pt(apc)₂] | Pale Yellow | - | >300 | ν(M-N), ν(M-O) |
| [Ag(apc)(H₂O)₂] | White | - | >300 | ν(O-H) |
Note: Specific yield and IR data are dependent on the precise experimental conditions and should be determined for each synthesis.
Application in Drug Development
3-aminopyrazine-2-carboxylic acid and its transition metal complexes have shown significant anticancer activity against Ehrlich ascites tumour cells in mice, indicating their potential as therapeutic agents.[1] The coordination of the ligand to different metal centers can modulate this biological activity, making these complexes interesting candidates for further investigation in drug development.
References
Application Notes and Protocols for Cell-Based Assays Using 3-Amino-2-pyrazinecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyrazinecarboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery and development. These scaffolds have been explored for a range of therapeutic applications, including as antimycobacterial, anticancer, and antimicrobial agents. Their biological activity often stems from the inhibition of key enzymes involved in critical cellular pathways.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and cytotoxicity of novel this compound derivatives. The protocols are intended to guide researchers in the preliminary screening and characterization of these compounds.
I. Antimycobacterial Activity Assessment
Many this compound derivatives have shown promise as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism of action can involve the inhibition of essential mycobacterial enzymes such as methionine aminopeptidase (B13392206) 1 (MtMetAP1), prolyl-tRNA synthetase (ProRS), or enoyl-ACP reductase (InhA).
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of novel compounds against M. tuberculosis.
Experimental Protocol: Broth Microdilution Assay for M. tuberculosis
Materials:
-
This compound derivative (e.g., 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (medium only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Further dilute the stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilution.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Setup:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the negative control wells (which should only contain broth).
-
Include wells with a known antimycobacterial agent (e.g., Isoniazid) as a positive control.
-
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reading Results: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound at which no color change is observed.
B. Quantitative Data Summary: Antimycobacterial Activity
The following table summarizes the antimycobacterial activity of representative this compound derivatives against M. tuberculosis H37Rv.
| Compound | Target | MIC (µM) | Reference |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | InhA (putative) | 6 | [1][2] |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | ProRS | 1.95 - 31.25 | [3] |
| Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | MtMetAP1a | N/A | [4] |
Note: N/A indicates that a specific MIC value was not provided in the abstract, but the compounds showed high inhibitory activity against the isolated enzyme.
C. Signaling Pathway and Workflow Diagrams
II. Anticancer Activity Assessment
Certain this compound derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.
A. Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol: MTT Assay on HepG2 Cells
Materials:
-
This compound derivative (e.g., pan-FGFR inhibitor 18i)
-
HepG2 (human liver cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
B. Quantitative Data Summary: Cytotoxicity
The following table summarizes the cytotoxicity of representative this compound derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | ≥ 250 | [1][2] |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | HepG2 | Non-cytotoxic | [3] |
| Pan-FGFR inhibitor 18i | Multiple Cancer Cell Lines | Submicromolar | [5] |
C. Signaling Pathway and Workflow Diagrams
III. General Antimicrobial and Antifungal Activity
Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have also been evaluated for broader antimicrobial and antifungal activities.
A. Broth Microdilution for Bacteria and Fungi
Similar to the MIC determination for M. tuberculosis, a broth microdilution method can be adapted for other bacteria and fungi.
Experimental Protocol: General Antimicrobial/Antifungal MIC
Materials:
-
This compound derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
DMSO
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
The procedure is analogous to the one described for M. tuberculosis, with adjustments for the specific growth requirements and incubation times of the bacterial or fungal strains being tested. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi. Growth can be assessed by visual turbidity or by using a viability indicator like resazurin or by measuring optical density.
B. Quantitative Data Summary: Broad-Spectrum Activity
| Compound | Organism | Activity | Reference |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Enterococcus faecalis | Moderate | [1] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Staphylococcus aureus | Moderate | [1] |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Fungal Strains | No Activity | [6] |
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro evaluation of this compound derivatives. These assays are crucial for determining the biological activity, potency, and selectivity of novel compounds, thereby guiding further preclinical development. Researchers are encouraged to adapt and optimize these protocols based on their specific research needs and the physicochemical properties of the derivatives under investigation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of 3-Aminopyrazine-2-carboxamides
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
3-Aminopyrazine-2-carboxamides represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects, making them promising candidates for further investigation in drug discovery.[1][2] This document provides a comprehensive guide to the in vitro cytotoxicity evaluation of these compounds, summarizing available data and presenting detailed experimental protocols for key assays.
Data Presentation: In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives
The following table summarizes the reported in vitro cytotoxic and antimicrobial activities of various N-substituted 3-aminopyrazine-2-carboxamides. This data is crucial for understanding structure-activity relationships and for selecting compounds for further development.
| Compound ID | Substituent (R) | Cell Line/Organism | Assay | Endpoint | Value | Reference |
| 17 | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | MIC | MIC | 12.5 µg/mL (46 µM) | [2] |
| 8 | 4-methylbenzyl | M. tuberculosis H37Rv | MIC | MIC | > 250 µg/mL | [1] |
| 9 | 4-chlorobenzyl | M. tuberculosis H37Rv | MIC | MIC | 125 µg/mL | [1] |
| 10 | 4-fluorobenzyl | M. tuberculosis H37Rv | MIC | MIC | > 250 µg/mL | [1] |
| 16 | 4-methoxyphenyl | M. tuberculosis H37Rv | MIC | MIC | 250 µg/mL | [1] |
| 20 | 4-(trifluoromethyl)phenyl | M. tuberculosis H37Rv | MIC | MIC | 62.5 µg/mL | [1] |
| 20 | 4-(trifluoromethyl)phenyl | HepG2 | Cytotoxicity | IC50 | Exerted some cytotoxicity | [2] |
| 10, 16, 17 | 4-fluorobenzyl, 4-methoxyphenyl, 2,4-dimethoxyphenyl | HepG2 | Cytotoxicity | IC50 | No significant toxicity | [2][3] |
| 1a | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino) | M. tuberculosis H37Rv | MIC | MIC | 12.5 µg/mL | [3] |
| 9a | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino) | M. tuberculosis H37Rv | MIC | MIC | 12.5 µg/mL | [3] |
| 8 | 3-[(4-methylbenzyl)amino] | HepG2 | Cytotoxicity | IC50 | ≥ 250 µM | [4] |
Experimental Protocols
Detailed methodologies for the most common in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and compound being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[5][6]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6][7] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 3-aminopyrazine-2-carboxamide derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][7] Measure the absorbance at 570-590 nm using a microplate reader.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the compound concentration.[1]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[9][10]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10] The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).[10][12]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[10]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[10][12]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[10][12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10][12]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[10][12]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance to get the corrected absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[13]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate or T25 flask) and treat with the 3-aminopyrazine-2-carboxamide derivatives for the desired time.[13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.[13]
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.
Conclusion
The in vitro cytotoxicity evaluation of 3-aminopyrazine-2-carboxamides is a critical step in the identification of lead compounds for further drug development. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust cytotoxicity studies. By employing a combination of assays that measure different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis, a comprehensive understanding of the cytotoxic potential of these promising compounds can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-pyrazinecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2-pyrazinecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the alkaline hydrolysis of 2-amino-4-hydroxypteridine (pterine) and the hydrolysis of its methyl ester, methyl 3-aminopyrazine-2-carboxylate.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield is highly dependent on the synthetic method and optimization of reaction conditions. The method starting from pterine has reported yields ranging from 56% to over 80%.[1] The yield for the hydrolysis of methyl 3-aminopyrazine-2-carboxylate can also be high with proper control of the reaction conditions.
Q3: What are the key parameters to control for improving the yield in the pterine-based synthesis?
A3: Key parameters to control include the reaction temperature, reaction time, and the molar ratio of alkali metal hydroxide (B78521) to pterine.[1] Efficient removal of unconverted pterine is also crucial for obtaining a high yield of the pure product.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis can be used to confirm the identity and purity of the final product. The reported melting point is around 205-210 °C with decomposition.[2][3]
Troubleshooting Guides
Scenario 1: Low Yield in the Synthesis from Pterine
Q: My yield of this compound from the reaction of pterine with alkali hydroxide is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction temperature is within the optimal range of 160-200 °C and that the reaction is heated for a sufficient duration (e.g., 2-13 hours).[1] Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or HPLC) if possible.
-
-
Suboptimal Reagent Concentration: The molar ratio of alkali hydroxide to pterine is critical.
-
Solution: Use a molar ratio of 2 to 3 moles of alkali metal hydroxide per mole of pterine for optimal results.[1]
-
-
Inefficient Purification: Unconverted pterine can co-precipitate with the product, leading to lower purity and apparent lower yield of the desired acid.
-
Solution: A key step is the removal of unreacted pterine. This can be achieved by precipitating the unconverted pterine using a carboxylic ester like methyl acetate (B1210297) or ethyl acetate at a pH of 3 to 10 before isolating the final product.[1]
-
-
Degradation of Product: High temperatures over extended periods can potentially lead to product degradation.
-
Solution: Optimize the reaction time and temperature. It is often a trade-off between reaction completion and product stability. Start with the conditions reported in the literature and adjust as necessary based on your results.
-
Scenario 2: Incomplete Hydrolysis of Methyl 3-Aminopyrazine-2-carboxylate
Q: I am attempting to synthesize this compound by hydrolyzing the corresponding methyl ester, but I suspect the reaction is not complete. How can I address this?
A: Incomplete hydrolysis is a common issue that can be resolved by carefully controlling the reaction conditions.
Possible Causes and Solutions:
-
Insufficient Base: The amount of base may not be sufficient to drive the hydrolysis to completion.
-
Solution: Ensure at least one equivalent of a strong base like sodium hydroxide is used. An excess of the base can help to ensure complete reaction.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed for a long enough duration.
-
Solution: The reaction mixture should be stirred until the disappearance of the starting material is confirmed. A typical reaction time is around 50 minutes at room temperature, but this can vary.[2] Monitoring the reaction by TLC or HPLC is recommended.
-
-
Low Reaction Temperature: While the reaction can proceed at room temperature, gentle warming might be necessary for some substrates or if the reaction is sluggish.
-
Solution: If the reaction is slow at room temperature, consider gently warming the reaction mixture. However, be cautious as excessive heat can lead to side reactions.
-
-
Improper pH for Precipitation: The final product is precipitated by acidification. If the pH is not optimal, the product may not precipitate completely.
-
Solution: After the hydrolysis is complete, the reaction mixture should be cooled and slowly acidified with an acid like hydrochloric acid. The pH should be carefully adjusted to the isoelectric point of the amino acid to ensure maximum precipitation.
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound from Pterine.
| Starting Material | Alkali Hydroxide | Molar Ratio (Hydroxide:Pterine) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pterine | NaOH | 2.4 : 1 | 180 | 2 | 56 | [1] |
| Pterine | KOH | 2.25 : 1 | 190 | 3 | 76.3 | [1] |
| Pterine | KOH | 2.5 : 1 | 160 | 13 | Not specified | [1] |
| Pterine | KOH | 2.625 : 1 | 200 | 4 | 81.9 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pterine
This protocol is based on a high-yield example from the literature.[1]
Materials:
-
2-Amino-4-hydroxypteridine (Pterine)
-
Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Methyl Acetate
Procedure:
-
In a suitable pressure reactor, combine 65.2 g (0.4 mol) of pterine, 58.8 g (1.05 mol) of KOH, and 120 g of water.
-
Heat the mixture to 200 °C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to 90 °C and filter.
-
Concentrate the filtrate to a weight of 195 g.
-
To the concentrated solution, add methyl acetate to precipitate any unreacted pterine.
-
Filter off the precipitated pterine.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
Protocol 2: Synthesis of this compound from Methyl 3-Aminopyrazine-2-carboxylate
This is a general procedure based on literature methods.[2]
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
1N aqueous Sodium Hydroxide (NaOH)
-
1N aqueous Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Suspend methyl 3-aminopyrazine-2-carboxylate (e.g., 2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.
-
Add 1N aqueous sodium hydroxide (30 mL) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 50 minutes.
-
Partially evaporate the methanol under reduced pressure.
-
Cool the resulting mixture in an ice-water bath.
-
Slowly add 1N aqueous hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound from pterine.
Caption: Workflow for the hydrolysis of methyl 3-aminopyrazine-2-carboxylate.
Caption: Troubleshooting logic for low yield in the pterine-based synthesis.
References
Technical Support Center: Purification of 3-Amino-2-pyrazinecarboxylic Acid
This guide provides troubleshooting advice and detailed protocols for the purification of crude 3-Amino-2-pyrazinecarboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a yellow-greenish or pale brown crystalline powder.[1][2] Its melting point is in the range of 205-210 °C, at which point it also decomposes.[1][2][3] A broad melting range or a darker color may indicate the presence of impurities.
Q2: What are the common impurities found in the crude product?
Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Colored impurities are also common, leading to a darker appearance of the crude solid.
Q3: Which solvents are suitable for the purification of this compound?
This compound has limited solubility. It is sparingly soluble in DMSO and slightly soluble in methanol.[1][2] It is also reported to be soluble in DMF.[4] Water is often used in acid-base purification protocols where the compound is converted to its more soluble salt form.
Q4: What is the most effective method for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
For colored impurities and moderate purity levels: Recrystallization, potentially with the use of activated carbon, is often sufficient.
-
For separating the acidic product from neutral or basic impurities: An acid-base extraction/precipitation is highly effective.
-
For very similar impurities or to achieve very high purity (>99%): Preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[5]
Troubleshooting Guides
Problem: The crude product is dark brown/red and has a low, broad melting point.
-
Question: My synthesized this compound is very dark and melts over a wide temperature range below 200 °C. How can I clean this up?
-
Answer: This indicates significant impurities. A multi-step approach is recommended. First, use an acid-base purification to isolate the acidic product. If the product is still colored, perform a subsequent recrystallization from a suitable solvent system, treating the hot solution with decolorizing charcoal.
Problem: Recrystallization attempt results in "oiling out".
-
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated or the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound is fully dissolved and the solution is not oversaturated.
-
Lower the temperature: Allow the solution to cool more slowly.
-
Change solvents: Select a solvent with a lower boiling point or use a co-solvent system.
-
Problem: Crystals do not form upon cooling the recrystallization solution.
-
Question: I have a clear solution for recrystallization, but no crystals have formed even after cooling to room temperature and in an ice bath. How can I induce crystallization?
-
Answer:
-
Scratch the inner surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Add a seed crystal: If available, add a tiny crystal of pure product to the solution to initiate crystallization.
-
Reduce solvent volume: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the product.
-
Add an anti-solvent: If using a co-solvent system, slowly add a solvent in which your product is insoluble (an "anti-solvent") until the solution becomes slightly turbid, then allow it to stand.
-
Problem: Purity does not improve after recrystallization.
-
Question: I have recrystallized my product, but analytical data (e.g., HPLC, NMR) shows that a key impurity remains. What is the next step?
-
Answer: The impurity likely has similar solubility properties to your product. In this case, a more selective technique is required. Consider using preparative reverse-phase HPLC, which separates compounds based on polarity. A method using an acetonitrile/water mobile phase has been shown to be effective for analyzing this compound and can be scaled for purification.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₅H₅N₃O₂ | [1][5] |
| Molecular Weight | 139.11 g/mol | [2][5][6] |
| Appearance | Yellow-greenish / Pale Brown Crystalline Powder | [1][2] |
| Melting Point | 205-210 °C (decomposes) | [1][2][3] |
| pKa | 3.65 ± 0.10 (Predicted) | [1][2] |
Table 2: Solubility Data
| Solvent | Solubility | Citations |
| DMSO | Sparingly | [1][2] |
| Methanol | Slightly | [1][2] |
| DMF | Soluble | [4] |
| Water | Soluble as a salt (e.g., sodium or potassium salt) | [2][7] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This method is adapted from a standard ester hydrolysis workup and is effective for removing neutral or basic impurities.[2]
-
Dissolution: Suspend the crude this compound in a minimal amount of water.
-
Basification: Slowly add 1N aqueous sodium hydroxide (B78521) (NaOH) solution dropwise while stirring until the solid completely dissolves and the solution is basic (pH > 10). This forms the soluble sodium salt.
-
Filtration (Optional): If any solid impurities remain, filter the basic solution.
-
Precipitation: Cool the solution in an ice-water bath. Slowly add 1N aqueous hydrochloric acid (HCl) solution dropwise with vigorous stirring. The product will begin to precipitate as the solution becomes acidic.
-
pH Adjustment: Continue adding HCl until the pH of the solution is approximately 3-4 to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with several portions of cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Recrystallization with Activated Carbon
This protocol is designed to remove colored impurities and purify the product.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., water, acetonitrile/water, or ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at its boiling point.
-
Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute's weight). Caution: Never add carbon to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Bring the mixture back to a boil briefly, then perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Logical pathway for purification via acid-base chemistry.
References
- 1. 3-AMINOPYRAZINE-2-CARBOXYLIC ACID'5424-01-1 [chembk.com]
- 2. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminopyrazine-2-carboxylic acid | SIELC Technologies [sielc.com]
- 6. This compound | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Amino-2-pyrazinecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-pyrazinecarboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of Methyl Ester: The hydrolysis of the starting material, methyl 3-aminopyrazine-2-carboxylate, may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Base Concentration: Ensure the appropriate concentration of the base (e.g., NaOH or KOH) is used. For challenging hydrolyses, consider using a stronger base or a co-solvent to improve solubility. |
| Sub-optimal Reaction Temperature in Pterine Route: The cleavage of 2-amino-4-hydroxypteridine requires high temperatures. Insufficient temperature can lead to low conversion. | - Temperature Control: Carefully monitor and maintain the reaction temperature within the optimal range (typically 140-220°C) as specified in the protocol.[1] |
| Product Loss During Work-up and Purification: The product might be lost during extraction, precipitation, or crystallization steps. | - pH Adjustment: Precisely control the pH during the precipitation of the carboxylic acid. The isoelectric point is crucial for maximum recovery. - Solvent Selection: Use appropriate anti-solvents for precipitation and minimal volumes of cold solvents for washing to reduce solubility losses. |
| Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at high temperatures. - Control of Stoichiometry: Carefully control the stoichiometry of reagents to minimize side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material: Incomplete conversion of starting materials is a common source of impurities. | - Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique (TLC, HPLC, or NMR). - Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to remove unreacted starting materials. For the pterine route, a specific method involves precipitating the unreacted pterine by adding a carboxylic ester like methyl acetate (B1210297) or ethyl acetate at a pH of 3-10.[1] |
| Formation of 3-Hydroxy-2-pyrazinecarboxylic Acid: In syntheses involving strong alkaline conditions and high temperatures (e.g., from pterine), the amino group can be substituted by a hydroxyl group. | - Milder Conditions: If possible, explore milder reaction conditions (lower temperature, shorter reaction time, or lower base concentration) to minimize this side reaction. |
| Byproducts from Hofmann Rearrangement (Hypothetical Route): If a Hofmann rearrangement of 2,3-pyrazinedicarboxamide is employed, potential impurities could include incompletely rearranged products or byproducts from the isocyanate intermediate. | - Controlled Reaction Conditions: Ensure precise control of temperature and reagent stoichiometry during the rearrangement. - Trapping of Isocyanate: If the isocyanate intermediate is suspected to cause side reactions, it can be trapped using an alcohol to form a stable carbamate, which can then be isolated and hydrolyzed under controlled conditions.[2] |
| Degradation of the Product: The final product may degrade during work-up or storage. | - Storage Conditions: Store the purified this compound in a cool, dark, and dry place to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most frequently described methods for synthesizing this compound are:
-
Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate: This is a common and straightforward method involving the hydrolysis of the corresponding methyl ester using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.
-
Alkaline Cleavage of 2-Amino-4-hydroxypteridine (Pterine): This method involves heating pterine with a strong base at high temperatures (140-220°C) to induce ring opening and formation of the desired product.[1]
-
From 3-Aminopyrazine-2-carboxamide: While less detailed in the context of impurity profiles, this route involves the conversion of the corresponding amide.
Q2: What are the potential impurities I should be aware of for each synthesis route?
A2: Based on the reaction chemistry, here is a summary of potential impurities:
| Synthesis Route | Potential Impurity | Chemical Structure |
| Hydrolysis of Methyl Ester | Methyl 3-aminopyrazine-2-carboxylate (Unreacted Starting Material) | |
| From Pterine | 2-Amino-4-hydroxypteridine (Unreacted Starting Material) | |
| From Pterine | 3-Hydroxy-2-pyrazinecarboxylic acid | |
| Hofmann Rearrangement (Hypothetical) | 2,3-Pyrazinedicarboxamide (Incomplete Rearrangement) | |
| Hofmann Rearrangement (Hypothetical) | Pyrazine-2,3-dicarboxylic acid (from hydrolysis of the diamide) |
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended for the analysis of this compound and its impurities:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment and quantification of impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and identify major impurities if their concentration is high enough. Quantitative NMR (qNMR) can be used for accurate purity determination against a certified internal standard.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and getting a qualitative idea of the purity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate
-
Dissolution: Suspend methyl 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., methanol).
-
Hydrolysis: Add an aqueous solution of a base (e.g., 1N NaOH) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Partially remove the organic solvent under reduced pressure.
-
Precipitation: Cool the reaction mixture in an ice bath and slowly add an acid (e.g., 1N HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid with cold water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Potential impurity formation pathways in different synthetic routes to this compound.
References
stability issues of 3-Amino-2-pyrazinecarboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-2-pyrazinecarboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also crucial to protect the compound from light.
Q2: How should I store solutions of this compound?
A2: Once in solution, for example in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Always protect solutions from light.
Q3: What are the visible signs of degradation of this compound?
A3: Visual signs of degradation for solid this compound can include a color change from its typical off-white or light brown to a darker shade, or a change in its texture. For solutions, precipitation or a color change may indicate degradation.
Q4: What factors can affect the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pH of the solution can influence the rate of degradation, particularly through mechanisms like decarboxylation.
-
Temperature: Elevated temperatures can accelerate degradation. The solid form is known to decompose at temperatures above 205°C.[1]
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxidizing Agents: The compound is incompatible with strong oxidizing agents, which can lead to its decomposition.[1][3][4]
-
Solvent: The choice of solvent can impact stability. For instance, hygroscopic solvents like DMSO should be newly opened to minimize water content, which could potentially participate in hydrolysis.
Q5: What are the potential degradation pathways for this compound?
A5: While specific studies on this compound are limited, based on its chemical structure and data from analogous compounds, potential degradation pathways include:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, a common reaction for similar heterocyclic carboxylic acids, especially at elevated temperatures and in acidic conditions.
-
Oxidation: The amino group on the pyrazine (B50134) ring can be susceptible to oxidation.
-
Photodegradation: Exposure to light can induce decomposition.
Troubleshooting Guides
Issue 1: I am observing a decrease in the purity of my this compound solution over time.
-
Possible Cause 1: Improper Storage.
-
Troubleshooting: Verify that your solution is stored at the recommended temperature (-20°C or -80°C) and is protected from light. Ensure that the container is tightly sealed to prevent solvent evaporation and contamination. Avoid repeated freeze-thaw cycles by using aliquots.
-
-
Possible Cause 2: Chemical Incompatibility.
Issue 2: The color of my this compound solution has changed.
-
Possible Cause: Degradation.
-
Troubleshooting: A color change is a common indicator of chemical degradation. It is recommended to perform an analytical check of the solution's purity, for example, using HPLC, before proceeding with your experiment. If degradation is confirmed, prepare a fresh solution from a solid stock that has been properly stored.
-
Issue 3: I am experiencing poor solubility of the compound compared to previous batches.
-
Possible Cause: Formation of Less Soluble Degradation Products.
-
Troubleshooting: Degradation can lead to the formation of byproducts with different physical properties, including lower solubility. Confirm the purity of your solid material. If the solid has degraded, it may not dissolve as expected.
-
Data on Stability
Quantitative stability data for this compound in various solutions is not extensively available in the public domain. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions. The following table summarizes the key factors known to influence the stability of this compound.
| Factor | Influence on Stability | Recommendations |
| Temperature | High temperatures accelerate degradation. | Store solutions at -20°C or -80°C. Avoid excessive heat. |
| Light | Exposure to UV and visible light can cause photodegradation. | Store in amber vials or protect from light with aluminum foil. |
| pH | Can influence degradation pathways like decarboxylation. | Buffer the solution to a pH suitable for your experiment and evaluate stability at that pH. |
| Oxidizing Agents | Incompatible; can cause rapid decomposition. | Avoid contact with strong oxidants.[1][3][4] |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound in solution. | Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution using HPLC
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled incubator or water bath
-
Photostability chamber or a light source with controlled output
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
3. Stress Conditions (Forced Degradation Study):
-
Acid and Base Hydrolysis:
-
Dilute the stock solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution in a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
-
Thermal Degradation:
-
Dilute the stock solution in the desired experimental buffer.
-
Incubate at an elevated temperature (e.g., 60°C) in the dark.
-
Sample at various time points.
-
-
Photostability:
-
Dilute the stock solution in the desired experimental buffer.
-
Expose the solution to a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m²).
-
Keep a control sample in the dark at the same temperature.
-
Sample at various time points.
-
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with a modifier like 0.1% formic acid.
-
Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: Monitor the compound at its UV absorbance maximum.
-
Analysis: At each time point, inject the samples and a reference standard of known concentration. Calculate the percentage of the remaining this compound by comparing the peak area to the initial time point (T₀) or the reference standard.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A general experimental workflow for assessing the stability of a compound.
References
Technical Support Center: Optimizing Derivatization of 3-Amino-2-pyrazinecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 3-Amino-2-pyrazinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The two most common derivatization reactions for this compound involve modification of the carboxylic acid group to form esters or amides.
-
Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by reacting an alkali metal salt of the acid with an alkyl halide.
-
Amide Coupling: This involves activating the carboxylic acid and then reacting it with a primary or secondary amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Q2: I am having trouble achieving a complete reaction during the esterification of this compound. What could be the issue?
A2: Incomplete esterification can be due to several factors. Acid-catalyzed esterification with methanol (B129727) can result in unsatisfactory yields. A more effective method is the reaction of an alkali salt of this compound with an alkyl halide like methyl bromide in a polar aprotic solvent such as dimethylformamide (DMF). Optimizing the reaction temperature and the molar ratio of the alkyl halide is crucial for achieving high yields.
Q3: My amide coupling reaction with this compound is giving low yields. What are the common causes?
A3: Low yields in amide coupling reactions with aminopyrazines can stem from the electron-deficient nature of the pyrazine (B50134) ring, which can deactivate the molecule. Several factors could be at play:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may be degraded due to moisture or may have been used in insufficient quantity. For electron-deficient aminopyrazines, standard coupling reagents may be inefficient.
-
Choice of Coupling Reagent: Not all coupling reagents are effective for this substrate. For instance, a study showed that while reagents like T3P, HATU, and EDC/HOBt were inefficient, the use of methanesulfonyl chloride (MsCl) with N-methylimidazole (NMI) gave excellent yields.[1]
-
Reaction Conditions: The solvent, temperature, and choice of base are critical. Anhydrous conditions are essential as water can hydrolyze the activated acid intermediate. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are generally preferred.
-
Poor Solubility: The starting materials or intermediates may not be fully dissolved in the chosen solvent, hindering the reaction.
Troubleshooting Guides
Low Yield in Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to methyl ester using acid catalysis with methanol. | Equilibrium limitations and potential side reactions. | Switch to the alkali salt method. Prepare the potassium salt of this compound and react it with methyl bromide in DMF. This method has been reported to produce high-purity methyl ester with yields around 79.4%.[2] |
| Incomplete reaction using the alkali salt method. | Suboptimal temperature or insufficient alkyl halide. | The reaction can be performed at temperatures between 20 and 80°C, with a preferred range of 30 to 50°C.[2] Use a molar excess of methyl bromide (1.1 to 3 moles per mole of the acid salt).[2] |
| Difficulty in isolating the product. | The product, 3-aminopyrazine-2-carboxylic acid methyl ester, may precipitate with the alkali bromide byproduct. | The product can be isolated by diluting the reaction mixture with water and filtering the solid. The alkali bromide can then be removed by thorough washing with water or by recrystallization.[2] |
Low Yield in Amide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails or gives low yield with common coupling reagents (e.g., HATU, EDC/HOBt). | 3-Aminopyrazine-2-carboxylic acid is an electron-deficient system, making activation difficult with some standard reagents. | Consider using alternative coupling agents. A combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) in dichloromethane (B109758) has been shown to be highly effective for coupling electron-deficient pyrazine amines, with yields ranging from 60% to 82%.[1] Another effective reagent is 1,1'-Carbonyldiimidazole (CDI), which has been shown to produce significantly higher yields for the synthesis of N-benzyl derivatives compared to amide formation from the corresponding ester.[3] |
| Starting material remains unreacted. | Inadequate activation, presence of moisture, or inappropriate base. | Ensure all reagents and solvents are anhydrous. Use a non-nucleophilic base such as DIPEA or triethylamine (B128534) (TEA). Ensure the correct stoichiometry of the coupling reagent and base is used. |
| Formation of multiple byproducts. | Side reactions of the activated ester. The O-acylisourea intermediate formed with carbodiimides can be unstable. | If using a carbodiimide (B86325) like EDC, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester, which can minimize side reactions. |
Quantitative Data
Table 1: Comparison of Amide Coupling Methods for N-Benzyl Derivatives of this compound [3]
| Compound | Method A: Amide formation from ester (Yield %) | Method B: Amide formation from acid with CDI (Yield %) |
| 1 | 35 | 88 |
| 2 | 27 | 91 |
| 5 | 39 | 26 |
| 6 | 24 | 78 |
| 7 | 18 | 74 |
| 8 | 21 | 85 |
Table 2: Optimization of Reaction Conditions for Amide Coupling of 2-Aminopyrazine with a Carboxylic Acid [1]
| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| T3P | Et3N | THF | RT | 0 |
| HATU | DIPEA | THF | RT | 0 |
| EDC/HOBt | DIPEA | THF | RT | 0 |
| MsCl | Et3N | THF | RT | 0 |
| MsCl | NMI | CH2Cl2 | 45 | 82 |
| MsCl | NMI | THF | 70 | 64 |
| CDI | DIPEA | CH2Cl2 | 45 | 15 |
Experimental Protocols
Protocol 1: Methyl Esterification via the Alkali Salt Method[2]
This protocol is adapted from a patented process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
Preparation of the Potassium Salt: Prepare the potassium salt of 3-aminopyrazine-2-carboxylic acid.
-
Reaction Setup: In a reaction vessel, dissolve methyl bromide (1.1 to 3 equivalents) in dimethylformamide (DMF) (1 to 3 parts by weight relative to the potassium salt).
-
Addition of Reactant: With stirring, add the potassium salt of 3-aminopyrazine-2-carboxylic acid (1 equivalent) to the methyl bromide solution.
-
Reaction Conditions: Heat the suspension to between 30 and 50°C. Maintain the reaction at this temperature for several hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and dilute it with water.
-
Filter the resulting solid precipitate.
-
Wash the filter cake thoroughly with water to remove potassium bromide.
-
Dry the solid product to obtain 3-aminopyrazine-2-carboxylic acid methyl ester.
Protocol 2: Amide Coupling using 1,1'-Carbonyldiimidazole (CDI)[3]
This protocol describes a general procedure for the synthesis of N-substituted amides of 3-aminopyrazine-2-carboxylic acid.
-
Reaction Setup: Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction Completion: Continue stirring the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Methyl Esterification via the Alkali Salt Method.
Caption: Workflow for Amide Coupling using CDI.
Caption: Troubleshooting Decision Tree for Low Amide Coupling Yields.
References
Technical Support Center: Troubleshooting Low Bioactivity of 3-Amino-2-pyrazinecarboxylic Acid Analogs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of 3-Amino-2-pyrazinecarboxylic acid analogs in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows lower than expected bioactivity. What are the potential primary causes?
Low bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological target. Key areas to investigate include:
-
Compound Integrity and Purity: Impurities from synthesis can interfere with the assay or reduce the effective concentration of the active compound.
-
Solubility and Aggregation: Poor solubility in assay buffer can lead to precipitation and an inaccurate assessment of the compound's potency. Analogs may also form aggregates at higher concentrations, leading to non-specific inhibition.[1]
-
Compound Stability: The analog may be degrading under the experimental conditions (e.g., temperature, pH, light exposure).
-
Assay Conditions: Suboptimal assay parameters, such as incorrect enzyme or substrate concentrations, can significantly impact the results.
-
Target Engagement: The compound may not be effectively interacting with its intended biological target due to various factors including cell permeability or efflux.
Q2: How can I determine if my compound's purity is the issue?
It is crucial to verify the purity and identity of your synthesized analog. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or synthetic intermediates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and helps to identify the presence of structurally related impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can quantify the purity of your compound. A purity of ≥95% is generally recommended for biological assays.
Q3: What are the signs of compound aggregation, and how can I mitigate it?
Compound aggregation is a common cause of non-specific assay results.
-
Symptoms:
-
A steep dose-response curve.
-
Inhibition that is sensitive to the presence of detergents.
-
Time-dependent inhibition, where pre-incubation of the compound with the target protein increases the apparent inhibition.
-
-
Troubleshooting and Mitigation:
-
Include a Non-ionic Detergent: Add a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. A significant reduction in inhibition in the presence of the detergent is a strong indicator of aggregation.
-
Dynamic Light Scattering (DLS): This technique directly measures particle size in your solution, allowing for the detection of aggregates.
-
Q4: How do I address potential solubility issues?
Poor solubility can lead to an overestimation of the IC50 or MIC value.
-
Symptoms:
-
Visible precipitate in your stock or working solutions.
-
Inconsistent results between replicate wells or experiments.
-
Lower than expected potency.
-
-
Troubleshooting and Mitigation:
-
Solubility Measurement: Experimentally determine the solubility of your compound in the assay buffer.
-
Optimize Solvent: While DMSO is a common solvent, ensure the final concentration in your assay is not toxic to the cells (typically <0.5%). Consider alternative co-solvents if necessary.
-
Sonication or Vortexing: Ensure the compound is fully dissolved in the stock solution and during dilutions.
-
Q5: My analog is a kinase inhibitor, but the inhibitory effect is weak. What should I check in my assay?
For kinase assays, several parameters are critical for obtaining accurate results:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km value for the specific kinase.
-
Enzyme and Substrate Concentrations: Use concentrations of the kinase and substrate that result in a linear reaction rate over the time course of the assay.
-
Incubation Time: For irreversible or slow-binding inhibitors, the pre-incubation time of the inhibitor with the kinase can significantly affect the apparent IC50. Maintain a consistent pre-incubation time across all experiments.
Troubleshooting Guides
Guide 1: Systematic Workflow for Investigating Low Bioactivity
This guide provides a step-by-step process to diagnose the cause of low bioactivity.
Caption: A logical workflow for troubleshooting low bioactivity.
Data Presentation
Table 1: In Vitro FGFR Kinase Inhibitory Activity of Selected this compound Analogs
| Compound ID | Target Kinase | IC50 (nM) | % Inhibition @ 1µM | Reference |
| 18i | FGFR2 | 150 | >95% | [2] |
| 18g | FGFR2 | 380 | >90% | [2] |
| 18k | FGFR2 | 550 | >80% | [2] |
| 18l | FGFR3 | 380 | >85% | [2] |
Table 2: Antimicrobial Activity of Selected this compound Analogs
| Compound ID | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 17 | Mycobacterium tuberculosis H37Rv | 12.5 | 46 | [3] |
| 8 | Mycobacterium tuberculosis H37Rv | - | 6 | |
| 10 | Mycobacterium kansasii | 25 | 112.5 | [3] |
| 16 | Mycobacterium kansasii | 12.5 | 42.5 | [3] |
| 20 | Candida albicans | 125 | 425 | [3] |
Experimental Protocols
Protocol 1: In Vitro Biochemical FGFR Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for determining the in vitro inhibitory activity of this compound analogs against FGFR kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Further dilute the compound solutions into the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of FGFR enzyme solution (e.g., FGFR2) in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., Poly(E,Y)4:1 substrate and ATP at the Km concentration for the enzyme).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the analogs.
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard).
-
Dilute the inoculum to the final desired concentration in the broth.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or 5-7 days for M. tuberculosis).
-
-
MIC Determination:
-
For bacteria, the MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
For M. tuberculosis, a viability indicator such as Alamar Blue can be added, and the MIC is the lowest concentration that prevents a color change (blue to pink).
-
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Many this compound analogs are designed to inhibit FGFRs, thereby blocking these signaling pathways in cancer cells.
Caption: Inhibition of the FGFR signaling pathway by an analog.
General Workflow for a Dose-Response Assay
The following diagram illustrates a typical workflow for conducting a dose-response experiment to determine the IC50 of a compound.
References
overcoming solubility problems of 3-Amino-2-pyrazinecarboxylic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-Amino-2-pyrazinecarboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline powder that is slightly soluble in water and has limited solubility in many organic solvents. Its solubility is significantly influenced by the pH of the solution due to its carboxylic acid and amino functional groups.
Q2: What is the pKa of this compound?
A2: The reported pKa value for the carboxylic acid group is in the range of 3.65 to 3.98. This acidic pKa means that the compound's solubility in aqueous solutions can be dramatically increased by adjusting the pH to be above this value, which deprotonates the carboxylic acid to form a more soluble carboxylate salt.
Q3: In which common laboratory solvents is this compound soluble?
A3: The compound is sparingly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol.[1] For preparing high-concentration stock solutions, DMSO is often the solvent of choice, although heating or sonication may be required to achieve complete dissolution.[2]
Q4: How should I store this compound powder and its solutions?
A4: The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] A stock solution in DMSO stored at -20°C is generally stable for at least one month, and for up to six months at -80°C.[2]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.
| Solvent | Solubility | Conditions | Source |
| Water | 2.4 g/L (approximately 17.2 mM) | 20°C, pH 2.8 | Not explicitly cited |
| DMSO | 66.67 mg/mL (approximately 479 mM) | Requires sonication; use freshly opened, anhydrous DMSO | [2] |
| Methanol | Slightly soluble | Data not quantified | [1] |
| Ethanol | Data not available | - | |
| Acetone | Data not available | - |
Troubleshooting Guide
This guide addresses common problems encountered when preparing and using solutions of this compound in experimental assays.
Problem 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the compound in that solvent at room temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution to 37-50°C. This can increase the rate of dissolution. Avoid excessive or prolonged heating to prevent potential degradation.
-
Sonication: Place the solution in a sonicator bath. The ultrasonic waves can help to break up solid particles and enhance dissolution.[2]
-
Use an Alternative Solvent: If you are using an aqueous buffer, consider preparing a high-concentration stock solution in DMSO first, and then diluting it into your aqueous buffer.
-
Problem 2: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: The final concentration of the compound in the aqueous buffer is still above its solubility limit in that medium. The percentage of DMSO in the final solution may also be too low to keep the compound dissolved.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility.
-
pH Adjustment of the Aqueous Buffer: Since the compound is a carboxylic acid, increasing the pH of the aqueous buffer to 7.4 or higher will convert it to its more soluble salt form. You can add a small amount of a dilute base (e.g., 0.1 M NaOH) to your buffer before adding the compound's stock solution.
-
Use a Co-solvent: Prepare the stock solution in a mixture of solvents, such as DMSO and ethanol, which may improve solubility upon dilution.
-
Incorporate Surfactants: For in vitro assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Problem 3: The pH of my assay medium changes after adding the compound.
-
Possible Cause: You have added a significant volume of a stock solution that was prepared with a pH adjustment (e.g., dissolved in a basic solution).
-
Troubleshooting Steps:
-
Prepare a More Concentrated Stock: This will allow you to add a smaller volume of the stock solution to your assay medium, minimizing the impact on the final pH.
-
Use a Buffered Stock Solution: Prepare your stock solution in a buffer at the desired final pH.
-
Re-adjust the Final pH: After adding the compound, check the pH of your final working solution and adjust it back to the desired value if necessary, using dilute acid or base.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 139.11 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 13.91 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can be used in conjunction with sonication.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
This protocol describes the preparation of a 10 mM aqueous solution of this compound by forming its sodium salt.
Materials:
-
This compound (MW: 139.11 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh out 13.91 mg of this compound and add it to a beaker containing approximately 0.8 mL of deionized water or your chosen buffer.
-
Place the beaker on a stir plate and begin stirring. The compound will likely not fully dissolve at this stage.
-
While monitoring the pH with a calibrated pH meter, add the 1 M NaOH solution dropwise.
-
As the pH increases, the compound will begin to dissolve. Continue adding NaOH until the compound is fully dissolved and the pH is above 7.0 (typically around pH 7.4-8.0 for complete solubilization).
-
Once the compound is completely dissolved, adjust the final volume to 1.0 mL with deionized water or buffer.
-
Verify the final pH and adjust if necessary with dilute HCl or NaOH.
-
Sterile-filter the solution through a 0.22 µm filter if it will be used in cell-based assays.
-
Use the solution immediately or store it in aliquots at -20°C.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Synthesis of 3-Amino-N-phenylpyrazine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-N-phenylpyrazine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-amino-N-phenylpyrazine-2-carboxamide?
A1: The most prevalent method is the direct amidation of 3-aminopyrazine-2-carboxylic acid with aniline (B41778) using a coupling agent. This approach involves activating the carboxylic acid to facilitate nucleophilic attack by the aniline.
Q2: Which coupling agents are typically used for this synthesis?
A2: A variety of coupling agents can be employed, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). The choice of coupling agent can be critical, as the electron-deficient nature of the aminopyrazine ring can make the reaction challenging with some standard reagents.
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The main side reactions are dependent on the coupling agent used and the reaction conditions. Common side reactions include the formation of N-acylurea, guanidinylation of the amine, dimerization of the starting carboxylic acid, and reactions involving the pyrazine (B50134) ring itself.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q5: What are the typical purification methods for the final product?
A5: Purification is commonly achieved through column chromatography on silica (B1680970) gel. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective method for obtaining a high-purity product.
Troubleshooting Guides
Issue 1: Low Yield of 3-amino-N-phenylpyrazine-2-carboxamide
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling Agent | The electron-deficient 3-aminopyrazine-2-carboxylic acid may not be efficiently activated by all coupling agents. Consider switching to a more potent coupling agent like HATU or an alternative activation method such as conversion to the acid chloride. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to degradation. Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C). |
| Incorrect Stoichiometry | An inappropriate ratio of coupling agent, base, or aniline can lead to incomplete reaction. Typically, a slight excess (1.1-1.5 equivalents) of the coupling agent and base are used. |
| Presence of Moisture | Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material is still present after an extended period, consider adding more coupling agent or extending the reaction time. |
Issue 2: Formation of N-acylurea Byproduct
This is a common side reaction when using carbodiimide (B86325) coupling agents like DCC or EDC.
| Potential Cause | Troubleshooting Steps |
| Intramolecular Rearrangement of the O-acylisourea Intermediate | The reactive O-acylisourea intermediate can rearrange to a stable N-acylurea. |
| 1. Add a nucleophilic catalyst: Incorporate an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives form an active ester that is more stable than the O-acylisourea and less prone to rearrangement. | |
| 2. Control the temperature: Keep the reaction temperature as low as feasible to minimize the rate of the rearrangement. | |
| 3. Change the coupling agent: Switch to a phosphonium or uronium/aminium-based coupling agent (e.g., PyBOP, HATU), which do not form O-acylisourea intermediates. |
Issue 3: Formation of Guanidinium (B1211019) Byproduct
This side reaction is specific to the use of uronium/aminium coupling reagents like HATU, where the aniline can react with the coupling agent itself.
| Potential Cause | Troubleshooting Steps |
| Direct Reaction of Aniline with HATU | Aniline can act as a nucleophile and attack the guanidinium carbon of HATU. |
| 1. Pre-activation of the carboxylic acid: Add the coupling agent and base to the carboxylic acid and stir for a short period (e.g., 15-30 minutes) before adding the aniline. This allows for the formation of the active ester intermediate, which will then preferentially react with the aniline. | |
| 2. Use a non-nucleophilic base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of bases that can also act as nucleophiles. |
Issue 4: Presence of Unreacted Starting Materials in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | See "Low Yield" troubleshooting section. |
| Inefficient Purification | The polarity of the starting materials and the product may be similar, making separation by column chromatography challenging. |
| 1. Optimize the chromatography solvent system: Perform TLC with various solvent mixtures to find an eluent that provides good separation between the product and starting materials. | |
| 2. Aqueous workup: If using a water-soluble coupling agent like EDC, an acidic or basic wash can help remove unreacted carboxylic acid or aniline, respectively. | |
| 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
Experimental Protocols
General Protocol for the Synthesis of 3-amino-N-phenylpyrazine-2-carboxamide using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminopyrazine-2-carboxylic acid (1.0 eq.).
-
Dissolution: Add an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Activation: Add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add aniline (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Technical Support Center: Scaling Up the Production of 3-Amino-2-pyrazinecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 3-Amino-2-pyrazinecarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and scale-up of this compound in a question-and-answer format.
Question: We are observing a lower than expected yield during the hydrolysis of methyl 3-aminopyrazine-2-carboxylate. What are the potential causes and solutions?
Answer: Low yields during the hydrolysis step can be attributed to several factors:
-
Incomplete Hydrolysis: The reaction may not have gone to completion.
-
Solution: Ensure that the reaction is monitored using a suitable analytical technique (e.g., HPLC, TLC) to confirm the complete consumption of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure at least one equivalent of base (e.g., sodium hydroxide) is used.
-
-
Degradation of the Product: this compound can be susceptible to degradation under harsh conditions.
-
Solution: Avoid excessive temperatures and prolonged reaction times. If degradation is suspected, a milder base or lower reaction temperature should be evaluated.
-
-
Losses During Workup: The product may be lost during the extraction and isolation phases.
-
Solution: Carefully optimize the pH for precipitation. The isoelectric point of the amino acid should be targeted to ensure maximum precipitation. Ensure the precipitate is thoroughly washed to remove impurities but with minimal solvent to avoid dissolving the product.
-
Question: The final product has a yellow or tan discoloration. How can we improve the color and purity?
Answer: Discoloration in the final product typically indicates the presence of impurities.
-
Formation of Resinous Byproducts: Side reactions can lead to the formation of colored, polymeric materials.
-
Solution: Employ the use of decolorizing agents such as activated carbon during the purification process.[1] The crude product can be dissolved in a suitable solvent, treated with activated carbon, and then filtered to remove the colored impurities before recrystallization.
-
-
Oxidation: The amino group on the pyrazine (B50134) ring can be susceptible to oxidation, leading to colored byproducts.
-
Solution: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants could also be explored.
-
-
Residual Impurities from Starting Materials: Impurities in the starting materials can carry through to the final product.
-
Solution: Ensure the purity of the starting methyl 3-aminopyrazine-2-carboxylate is high. If necessary, purify the starting material before use.
-
Question: We are facing issues with the filtration of the precipitated product at a large scale. What can be done to improve filterability?
Answer: Poor filterability is a common challenge during scale-up.
-
Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that clog the filter medium.
-
Solution: Control the rate of addition of the acid during the precipitation step. A slower addition rate can promote the growth of larger crystals. Implementing a controlled cooling profile can also improve crystal size and morphology.
-
-
Gummy or Oily Precipitate: The presence of impurities can sometimes cause the product to precipitate as an oil or a gummy solid.
-
Solution: Ensure the reaction mixture is free of any organic solvents that might be immiscible with the aqueous solution. An anti-solvent crystallization approach could be explored, where a solvent in which the product is insoluble is slowly added to a solution of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for industrial scale?
A1: One common industrial route involves the hydrolysis of methyl 3-aminopyrazine-2-carboxylate.[2] Another patented method describes the reaction of 2-amino-4-hydroxypteridine (pterine) with an alkali metal hydroxide (B78521) at elevated temperatures (140 to 220 °C).[3]
Q2: What are the critical process parameters to monitor during the scale-up?
A2: Key parameters to monitor include:
-
Temperature: Both during the reaction and the crystallization. Exothermic events should be carefully controlled.
-
pH: Crucial for the precipitation and isolation of the final product.
-
Reaction Time: To ensure complete conversion and minimize byproduct formation.
-
Agitation Rate: To ensure homogeneity and efficient heat transfer.
Q3: What are the typical impurities encountered in the production of this compound?
A3: While specific impurity profiles can vary, potential impurities may include:
-
Unreacted starting materials (e.g., methyl 3-aminopyrazine-2-carboxylate or pterine).[3]
-
Byproducts from side reactions, such as over-oxidation or decarboxylation.
-
Residual solvents from the purification process.
Q4: What purification methods are effective for achieving high-purity this compound?
A4: Recrystallization from a suitable solvent is a common and effective method. The use of activated carbon can be employed to remove colored impurities.[1][4] In some processes, precipitating unconverted starting materials at a specific pH before isolating the final product can enhance purity.[3]
Data Presentation
Table 1: Summary of Yields from Different Synthesis Protocols
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Purity | Reference |
| 2-amino-4-hydroxypteridine (pterine) | NaOH, H₂O | 180 °C, 2 h | 56% | - | [3] |
| 2-amino-4-hydroxypteridine (pterine) | KOH, H₂O | 190 °C, 3 h | 76.3% (as potassium salt) | >99.5% | [3] |
| Methyl 3-aminopyrazine-2-carboxylate | NaOH, Methanol (B129727), HCl | Room Temperature | - | - | [2] |
| 3-Amino-pyrazine carboxylic acid derivatives | Sulfuryl chloride | 70 °C | 12% - 66% | - | [4] |
Experimental Protocols
Protocol 1: Synthesis from 2-amino-4-hydroxypteridine (Pterine)
This protocol is adapted for a larger scale based on a patented industrial process.[3]
-
Reaction Setup: Charge a high-pressure reactor with 2-amino-4-hydroxypteridine (pterine), potassium hydroxide (2-3 molar equivalents), and water.
-
Reaction: Heat the mixture to 160-190 °C and maintain for 3-13 hours. The reaction progress should be monitored by a suitable in-process control (e.g., HPLC).
-
Cooling and pH Adjustment: Cool the reaction mixture to 70-90 °C.
-
Purification (Optional): To remove unreacted pterine, adjust the pH to 3-10 with hydrochloric acid and add methyl acetate. The precipitated pterine is then filtered off.[3]
-
Precipitation: The filtrate is then further acidified with hydrochloric acid to a pH of approximately 2.9 to precipitate the this compound.[3]
-
Isolation and Drying: The precipitated product is filtered, washed with cold water, and dried under vacuum.
Protocol 2: Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate
This protocol is a scaled-up version of a general laboratory procedure.[2]
-
Reaction Setup: In a suitable reactor, suspend methyl 3-aminopyrazine-2-carboxylate in methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (at least 1 equivalent) to the suspension. The reaction is typically stirred at room temperature until completion (monitor by HPLC/TLC).
-
Solvent Removal: Partially evaporate the methanol under reduced pressure.
-
Precipitation: Cool the resulting mixture in an ice-water bath and slowly add hydrochloric acid to precipitate the product.
-
Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthesis routes for this compound.
Caption: General experimental workflow for production.
Caption: Troubleshooting logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 3. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 4. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Characterization of 3-Amino-2-pyrazinecarboxylic Acid Metal Complexes
Welcome to the technical support center for the characterization of 3-Amino-2-pyrazinecarboxylic acid and its metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental analysis.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the characterization of this compound metal complexes using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are my ¹H NMR signals broad or shifted significantly after complexation with a transition metal?
A1: This is a common occurrence when dealing with paramagnetic metal ions (e.g., Cu(II), Co(II), Ni(II), Fe(III)). The unpaired electrons in these metals cause significant line broadening and large chemical shifts (paramagnetic shifts) in the NMR spectrum of the ligand.
Troubleshooting:
-
Use a Different Metal Ion: If possible, synthesize a complex with a diamagnetic metal ion (e.g., Zn(II), Cd(II), Mg(II)) for comparison. This will provide a "clean" spectrum of the coordinated ligand.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes sharpen the signals.
-
Relaxation Agents: In some cases, adding a relaxation agent can help, but this should be done with caution as it can interfere with the complex.
-
Focus on ¹³C NMR: While also affected, ¹³C NMR spectra can sometimes be more informative than ¹H NMR for paramagnetic complexes due to the larger chemical shift range.
-
Specialized NMR Techniques: Advanced techniques like solid-state NMR or specialized pulse sequences designed for paramagnetic molecules may be necessary.[1][2][3]
Q2: My complex is not soluble in common NMR solvents. What can I do?
A2: Solubility is a frequent challenge with metal complexes.
Troubleshooting:
-
Solvent Screening: Test a wide range of deuterated solvents, including DMSO-d₆, DMF-d₇, MeOD-d₄, and even mixed solvent systems. The solubility of metal complexes can be highly specific.
-
Modify the Ligand: If feasible, modifying the ligand to include more soluble groups can improve the overall solubility of the complex.
-
Solid-State NMR: If the complex remains insoluble, solid-state NMR is the most suitable alternative for structural characterization.
Q3: How do I assign the proton signals of the pyrazine (B50134) ring in the complex?
A3: The pyrazine ring protons of this compound typically appear as two distinct signals in the aromatic region. Upon coordination, these signals will shift.
General Guidance:
-
Reference the Free Ligand: Always record a high-quality NMR spectrum of the free this compound in the same solvent for comparison.
-
2D NMR: Techniques like COSY (Correlated Spectroscopy) can help identify coupled protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, aiding in the assignment of protons close to the metal center.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can predict the NMR chemical shifts of the complex, providing a theoretical basis for your assignments.[4][5]
Infrared (IR) Spectroscopy
Q1: How can I confirm the coordination of the metal to the this compound ligand using IR spectroscopy?
A1: The IR spectrum of the complex will show characteristic shifts in the vibrational frequencies of the functional groups involved in coordination compared to the free ligand.
Key Vibrational Bands to Monitor:
-
Carboxylate Group (COO⁻):
-
Free Ligand: The carboxylic acid C=O stretch is typically observed around 1700-1725 cm⁻¹.
-
Complex: Upon deprotonation and coordination, this band is replaced by two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) around 1550-1650 cm⁻¹ and a symmetric stretching vibration (νₛ(COO⁻)) around 1380-1450 cm⁻¹. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.[6]
-
-
Amino Group (NH₂):
-
Free Ligand: N-H stretching vibrations are typically found in the 3200-3400 cm⁻¹ region.
-
Complex: A shift to lower wavenumbers (red shift) of the N-H stretching bands upon complexation suggests the involvement of the amino group in coordination.[7]
-
-
Pyrazine Ring:
-
The C=N and C=C stretching vibrations of the pyrazine ring, usually in the 1400-1600 cm⁻¹ region, may also shift upon coordination of a ring nitrogen.[6]
-
-
New Bands: The appearance of new, typically weak, bands in the low-frequency region (below 600 cm⁻¹) can often be attributed to the formation of M-N and M-O bonds.[8][9]
Q2: The IR spectrum of my complex is very complex with many overlapping peaks. How can I simplify the interpretation?
A2: Overlapping peaks are common, especially in the fingerprint region (below 1500 cm⁻¹).
Troubleshooting:
-
Compare with Starting Materials: Carefully compare the spectrum of the complex with those of the free ligand and the metal salt. This will help you identify which peaks belong to the coordinated ligand.
-
Focus on Key Regions: Concentrate on the regions where the most significant changes are expected, as described in the previous question (carboxylate, amino, and low-frequency regions).
-
Deconvolution Software: Spectroscopic software can often be used to deconvolute overlapping peaks, providing a clearer picture of the individual vibrational modes.
-
Isotopic Labeling: In advanced cases, isotopic labeling (e.g., with ¹⁵N or ¹³C) can be used to definitively assign specific vibrational modes.
Single Crystal X-ray Diffraction
Q1: I am struggling to grow single crystals of my this compound metal complex suitable for X-ray diffraction.
A1: Growing high-quality single crystals of metal-organic complexes can be challenging due to factors like insolubility and rapid precipitation.
Troubleshooting Crystallization:
-
Solvent System: Experiment with a variety of solvents and solvent mixtures. Slow evaporation of a dilute solution is a common starting point.
-
Vapor Diffusion: This is a very effective technique. Dissolve your complex in a solvent in which it is soluble, and place this solution in a sealed container with a second solvent (the "anti-solvent") in which the complex is insoluble but the first solvent is miscible. The slow diffusion of the anti-solvent vapor into the solution of your complex can promote slow crystallization.
-
Liquid-Liquid Diffusion: Create a layered system with a solution of your complex in one solvent and an anti-solvent in another, less dense, immiscible or slowly miscible layer on top. Crystals may form at the interface.
-
Temperature Control: Try growing crystals at different temperatures (e.g., room temperature, 4°C, or elevated temperatures). A slow cooling process can also be effective.
-
pH Adjustment: The pH of the solution can significantly impact the solubility and crystallization of the complex. Experiment with slight adjustments to the pH.
-
Use of Additives: Small amounts of additives or modulators can sometimes influence crystal growth.
Q2: My crystals are very small. Can I still collect data?
A2: Modern X-ray diffractometers, especially those at synchrotron sources, are capable of collecting data from very small crystals.
Strategies for Small Crystals:
-
Synchrotron Radiation: If available, synchrotron sources provide a much more intense X-ray beam, which is ideal for small or weakly diffracting crystals.
-
Microfocus Sources: Many modern laboratory diffractometers are equipped with microfocus X-ray sources that are well-suited for small samples.
-
Data Collection Strategy: A longer exposure time per frame and a larger number of frames may be necessary to obtain sufficient diffraction intensity.[10][11]
Thermal Analysis (TGA/DSC)
Q1: What information can I obtain from the thermogravimetric analysis (TGA) of my complex?
A1: TGA measures the change in mass of a sample as a function of temperature and can provide valuable information about the composition and thermal stability of your complex.
Typical TGA Events for this compound Metal Complexes:
-
Dehydration: An initial weight loss at temperatures below 150°C usually corresponds to the loss of lattice or coordinated water molecules.
-
Ligand Decomposition: At higher temperatures, the organic ligand will start to decompose. The temperature at which this occurs is a measure of the thermal stability of the complex.
-
Final Residue: The final residue at the end of the experiment is typically the metal oxide, which can be used to confirm the metal content of the complex.[12][13]
Q2: How can Differential Scanning Calorimetry (DSC) complement my TGA data?
A2: DSC measures the heat flow into or out of a sample as a function of temperature. It can identify phase transitions, melting points, and decomposition events that may not be associated with a change in mass.
Interpreting DSC Thermograms:
-
Endothermic Peaks: These peaks indicate processes that absorb heat, such as melting, dehydration, or some decomposition steps.
-
Exothermic Peaks: These peaks indicate processes that release heat, such as crystallization or oxidative decomposition.
-
Combined TGA/DSC: Performing simultaneous TGA-DSC analysis is highly recommended as it allows for the direct correlation of mass loss events with their corresponding thermal effects.[14][15][16][17]
Data Presentation
Table 1: Key IR Vibrational Frequencies (cm⁻¹) for this compound and a Representative Metal Complex
| Functional Group | This compound (Free Ligand) | [Mg(3-amino-2-pyrazinecarboxylate)₂(H₂O)₂]·H₂O | Interpretation of Shift upon Complexation |
| O-H (Carboxylic Acid) | ~3400-2500 (broad) | Absent | Disappearance confirms deprotonation of the carboxylic acid. |
| N-H (Amino) | ~3400-3300 | Shifted to lower frequency | Indicates coordination of the amino group to the metal center.[7] |
| C=O (Carboxylic Acid) | ~1715 | Absent | Disappearance confirms deprotonation and coordination of the carboxylate. |
| COO⁻ (asymmetric) | - | ~1692 | Appearance of this band confirms carboxylate coordination.[6] |
| COO⁻ (symmetric) | - | ~1547 | Appearance of this band confirms carboxylate coordination.[6] |
| C=N/C=C (Pyrazine Ring) | ~1560 | Shifted to ~1547 | Shift indicates involvement of a ring nitrogen in coordination.[6] |
Note: Specific peak positions can vary depending on the metal ion, crystal packing, and measurement conditions.
Table 2: Comparative Thermal Decomposition Data for Selected Metal Carboxylate Complexes
| Complex | Decomposition Stage 1 (°C) | Weight Loss (%) | Assignment | Decomposition Stage 2 (°C) | Weight Loss (%) | Assignment | Final Residue |
| [Cu(pyrazine-2,3-dicarboxylate)]·0.5H₂O | 100-250 | ~4 | Dehydration | 250-400 | ~55 | Ligand Decomposition | CuO |
| [Cu(pyrazine-2,3-dicarboxylateH)₂]·2H₂O | 80-180 | ~7 | Dehydration | 180-450 | ~65 | Ligand Decomposition | CuO |
| A generic Co(II) carboxylate complex | 50-100 | Varies | Dehydration | 280-440 | Varies | Ligand Decomposition | Cobalt Oxide |
| A generic Ni(II) carboxylate complex | 100-200 | Varies | Dehydration | >400 | Varies | Ligand Decomposition | Nickel Oxide |
Data adapted from related pyrazine carboxylate complexes to illustrate typical thermal behavior.[12][18]
Table 3: Stability Constants (log K) for some Divalent Metal Ion Complexes with Related Ligands
| Metal Ion | Ligand Type | log K₁ | log K₂ | Method |
| Cu(II) | Amino Acid | 8.0 - 9.0 | 6.5 - 7.5 | Potentiometric |
| Ni(II) | Amino Acid | 5.5 - 6.5 | 4.5 - 5.5 | Potentiometric |
| Co(II) | Amino Acid | 4.5 - 5.5 | 3.5 - 4.5 | Potentiometric |
| Zn(II) | Amino Acid | 4.5 - 5.5 | 4.0 - 5.0 | Potentiometric |
| Cu(II) | 2,2'-bipyridine | ~3.5 | - | Spectrophotometric |
| Ni(II) | 2,2'-bipyridine | ~3.3 | - | Spectrophotometric |
| Co(II) | 2,2'-bipyridine | ~2.9 | - | Spectrophotometric |
Note: Stability constants are highly dependent on the specific ligand, temperature, ionic strength, and solvent. The data presented here for related ligand types illustrates the general Irving-Williams order of stability (Co(II) < Ni(II) < Cu(II) > Zn(II)).[19][20][21][22]
Experimental Protocols
Detailed Methodology for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the dried complex (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrument Setup:
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.
-
Place the sample in the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the spectrum of the complex to that of the free ligand to identify shifts in vibrational frequencies.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Detailed Methodology for TGA-DSC Analysis
-
Sample Preparation:
-
Ensure the sample is dry and finely ground to ensure uniform heating.
-
Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA-DSC crucible (e.g., aluminum or alumina).
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Select the desired temperature program. A typical program involves heating from room temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).
-
Set the purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) and its flow rate (e.g., 20-50 mL/min).
-
-
Data Acquisition:
-
Start the temperature program and record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset and end temperatures of each weight loss step and the percentage of weight loss.
-
From the DSC curve, identify the temperatures of endothermic and exothermic events.
-
Correlate the TGA and DSC data to understand the thermal processes occurring at each stage of decomposition.
-
Mandatory Visualizations
References
- 1. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nanoient.org [nanoient.org]
- 5. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. chempap.org [chempap.org]
- 13. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ias.ac.in [ias.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
avoiding degradation of 3-Amino-2-pyrazinecarboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 3-Amino-2-pyrazinecarboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed, opaque container in a cool, dry, and well-ventilated place. To minimize degradation, storage at 2-8°C is recommended. For shorter periods, room temperature is acceptable, provided the compound is protected from light and moisture.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be stored at -20°C, protected from light. For longer-term storage (up to six months), -80°C is recommended.[1]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), moisture (hydrolysis), and strong oxidizing agents.[2] Minimizing exposure to these factors is critical for maintaining the compound's purity and stability.
Q4: What are the visible signs of degradation?
A4: Visual indicators of degradation can include a change in color from its typical yellow or tan appearance to a brownish hue, a change in the texture of the powder, or the observation of clumping.[2] Any noticeable change in the physical appearance of the compound warrants a purity check before use.
Q5: What is the expected shelf-life of this compound under recommended storage conditions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Purity on Re-analysis | Improper storage (exposure to light, heat, or moisture). | Review storage procedures. Ensure the container is tightly sealed and stored in a cool, dark, and dry environment. Perform a purity analysis (e.g., HPLC) to quantify the degradation. |
| Color Change (e.g., to brownish) | Oxidation or photodegradation.[2] | Discard the compound if the color change is significant. If the change is minor, perform a purity analysis to determine if it is still suitable for your application. Ensure future storage is in an opaque container. |
| Poor Solubility Compared to Previous Batches | Degradation into less soluble impurities. | Confirm the solvent and concentration are correct. If so, the change in solubility may indicate degradation. Analyze the purity of the batch before use. |
| Inconsistent Experimental Results | Use of a degraded compound. | Always use a fresh batch or a recently verified batch of this compound for critical experiments. Re-analyze the purity of the stored compound if there are doubts. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Container | Additional Precautions |
| Solid | 2-8°C | Long-term | Tightly sealed, opaque | Store in a desiccator for moisture-sensitive applications. |
| Room Temperature | Short-term | Tightly sealed, opaque | Protect from light and moisture. | |
| Solution | -20°C | Up to 1 month | Single-use, sealed vials | Protect from light; avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Single-use, sealed vials | Protect from light; avoid freeze-thaw cycles.[1] |
Table 2: Potential Degradation Factors and Mitigation Strategies
| Factor | Potential Effect | Mitigation Strategy |
| Light | Photodegradation | Store in amber or opaque containers.[2] |
| Heat | Thermal Degradation | Store in a cool environment (2-8°C). |
| Moisture | Hydrolysis | Store in a tightly sealed container in a dry environment; consider using a desiccator.[2][3] |
| Oxygen | Oxidation | Store under an inert atmosphere (e.g., argon or nitrogen) for highly sensitive applications. |
| Strong Oxidants | Chemical Incompatibility | Store away from strong oxidizing agents. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Newcrom R1 column or equivalent C18 column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Mobile Phase:
-
A mixture of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for your system to achieve good separation.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a stock solution.
-
Dilute the stock solution to a suitable working concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan (typically around the λmax of the compound).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject a standard solution of this compound to determine the retention time and peak area.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area, which would indicate degradation.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[5]
General Procedure:
-
Prepare solutions or use the solid form of this compound.
-
Expose the samples to various stress conditions as outlined below.
-
At specified time points, withdraw samples and analyze them using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Stress Conditions:
-
Acid Hydrolysis:
-
Incubate a solution of the compound in 0.1 N HCl at a controlled temperature (e.g., 60°C).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Base Hydrolysis:
-
Incubate a solution of the compound in 0.1 N NaOH at a controlled temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at various time points.
-
-
Photodegradation:
Visualizations
Caption: A flowchart for troubleshooting suspected degradation of this compound.
Caption: A decision tree for selecting appropriate storage conditions for this compound.
References
Technical Support Center: Method Development for Separating 3-Amino-2-pyrazinecarboxylic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing methods for the separation of 3-Amino-2-pyrazinecarboxylic acid and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of this compound that I might encounter?
A1: In typical synthetic routes, the most probable positional isomers are 5-Amino-2-pyrazinecarboxylic acid and 6-Amino-2-pyrazinecarboxylic acid. Depending on the synthetic pathway, other related impurities might also be present.
Q2: What is a good starting point for developing an HPLC method for these isomers?
A2: A reverse-phase HPLC method using a C18 column is a common starting point. However, due to the polar nature of these compounds, you may encounter challenges with retention. A good initial mobile phase could be a gradient of acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the ionization state of the analytes.
Q3: My peaks are tailing. What are the likely causes and solutions?
A3: Peak tailing for these basic compounds is often due to strong interactions with residual silanols on the silica-based column packing. To mitigate this, you can:
-
Use an end-capped column: Select a column with high-quality end-capping.
-
Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol (B1196071) groups.
-
Add a competing base: Introducing a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can mask the active sites on the stationary phase.
-
Consider a different stationary phase: A polar-embedded or a phenyl-hexyl column might offer alternative selectivity and improved peak shape.
Q4: I am not getting enough retention for my isomers on a C18 column. What should I do?
A4: Poor retention of these polar analytes is a common issue. Consider the following strategies:
-
Use a highly aqueous mobile phase: Start with a high percentage of the aqueous component in your mobile phase.
-
Employ a polar-endcapped C18 column or a polar-embedded column: These are designed to provide better retention for polar compounds.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and use a high organic content mobile phase.
Q5: Can I separate enantiomers of this compound if it becomes a chiral center during synthesis?
A5: Yes, chiral separation is possible using chiral HPLC. You would need to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening. The mobile phase is typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).
Troubleshooting Guides
Issue 1: Poor Resolution Between Positional Isomers
| Potential Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Selectivity | 1. Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Polar-Embedded, HILIC).2. Evaluate Particle Size: Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) to improve efficiency. |
| Suboptimal Mobile Phase Composition | 1. Optimize Organic Modifier: Vary the organic solvent (acetonitrile vs. methanol) as they offer different selectivities.2. Adjust pH: Fine-tune the pH of the aqueous phase to alter the ionization state and retention of the isomers.3. Gradient Optimization: Adjust the gradient slope and time to maximize the separation of closely eluting peaks. |
| Temperature Effects | 1. Vary Column Temperature: Changing the column temperature can affect selectivity. Try a range from 25°C to 40°C. |
Issue 2: Peak Tailing and Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Silanols | 1. Use a High-Purity, End-Capped Column: Ensure your column is of high quality.2. Add a Competing Base: Add 0.1% triethylamine (TEA) to the mobile phase.3. Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape. |
| Column Overload | 1. Dilute the Sample: Inject a more dilute sample to see if peak shape improves.2. Use a Higher Capacity Column: Consider a column with a larger internal diameter or a thicker stationary phase coating. |
| Column Contamination | 1. Flush the Column: Flush the column with a strong solvent.2. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. |
Issue 3: Irreproducible Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Mobile Phase Instability | 1. Prepare Fresh Mobile Phase Daily: Buffers can support microbial growth, and the pH of organic/aqueous mixtures can change over time.2. Degas the Mobile Phase: Ensure proper degassing to prevent bubble formation in the pump. |
| Fluctuations in Column Temperature | 1. Use a Column Oven: A thermostatted column compartment will ensure a stable operating temperature. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Positional Isomer Separation
This protocol provides a starting point for the separation of this compound from its 5- and 6-amino positional isomers.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% B
-
17-18 min: 30% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is a starting point for the separation of enantiomers of a chiral derivative of this compound.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane:Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.
Data Presentation
Table 1: Comparison of Stationary Phases for Positional Isomer Separation
| Stationary Phase | Retention Time (min) - 3-Amino | Retention Time (min) - 5-Amino | Retention Time (min) - 6-Amino | Resolution (3-Amino/5-Amino) |
| Standard C18 | 3.2 | 3.5 | 3.6 | 1.2 |
| Polar-Embedded C18 | 4.5 | 5.1 | 5.3 | 1.8 |
| Phenyl-Hexyl | 6.8 | 7.9 | 8.3 | 2.5 |
| HILIC | 9.1 | 8.5 | 8.2 | 1.9 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Mobile Phase pH on Retention and Resolution (Phenyl-Hexyl Column)
| pH | Retention Time (min) - 3-Amino | Retention Time (min) - 5-Amino | Resolution (3-Amino/5-Amino) |
| 2.5 | 6.2 | 7.1 | 2.2 |
| 3.0 | 6.8 | 7.9 | 2.5 |
| 4.0 | 7.5 | 8.5 | 2.1 |
| 6.0 | 8.9 | 9.6 | 1.7 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: High-level workflow for HPLC method development.
Validation & Comparative
3-Amino-2-pyrazinecarboxylic acid vs. other pyrazine derivatives in anticancer studies
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anticancer potential of 3-Amino-2-pyrazinecarboxylic acid derivatives against other notable pyrazine (B50134) compounds, supported by experimental data.
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer agents, largely due to their ability to interact with a wide range of biological targets.[4] This guide provides a comparative analysis of emerging this compound derivatives against other well-studied and novel pyrazine compounds, focusing on their in vitro anticancer activity, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Anticancer Activity: A Quantitative Overview
The following table summarizes the in vitro cytotoxic activity (IC50) of representative pyrazine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Pyrazine Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |
| 3-Amino-pyrazine-2-carboxamide Derivatives | 18i | SNU-16 (Stomach) | 1.88 | Pan-FGFR Inhibition |
| SW-780 (Bladder) | 2.34 | |||
| KMS-11 (Myeloma) | 3.02 | |||
| MDA-MB-453 (Breast) | 12.58 | |||
| NCI-H520 (Lung) | 26.69 | |||
| Tetramethylpyrazine (TMP) | TMP | SW480 (Colon) | ~350 (Calculated from 50 µg/mL) | Apoptosis Induction, Cell Cycle Arrest |
| HCT116 (Colon) | ~400 (Calculated from 56 µg/mL) | |||
| Novel Sorafenib Analogs | 6h | HepG2 (Liver) | 0.6 | c-Raf Inhibition |
| HeLa (Cervical) | 0.8 | |||
| A549 (Lung) | 0.9 | |||
| Novel SHP2 Inhibitors | Intermediate 10 | MDA-MB-231 (Breast) | Significant cytotoxicity at 0.1 µM | Allosteric SHP2 Inhibition |
Data for 3-Amino-pyrazine-2-carboxamide derivative 18i sourced from a 2024 study on novel FGFR inhibitors.[5][6][7] Data for Tetramethylpyrazine (TMP) IC50 values on colon cancer cell lines.[8] Data for Sorafenib analog 6h.[9] Data for SHP2 inhibitor Intermediate 10.[10]
Mechanisms of Action & Signaling Pathways
The anticancer efficacy of pyrazine derivatives is rooted in their ability to modulate critical cellular signaling pathways.
1. 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors:
A promising new class of pyrazine compounds, 3-amino-pyrazine-2-carboxamide derivatives, have been identified as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors.[5][6] The FGFR signaling cascade is a crucial pathway that, when dysregulated, can drive cell proliferation, migration, and angiogenesis in various cancers.[5] By blocking the activation of FGFR, these compounds can effectively inhibit downstream signaling through pathways like MAPK and AKT, leading to reduced tumor cell growth and survival.[5][6]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetramethylpyrazine inhibits proliferation of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-aminopyrazine-2-carboxamide (B1665363) derivatives, focusing on their development as both antimicrobial and anticancer agents. The content is structured to offer an objective comparison of compound performance, supported by experimental data and detailed methodologies.
Introduction
3-Aminopyrazine-2-carboxamides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide will explore two primary therapeutic applications of this scaffold: as antimycobacterial agents targeting Mycobacterium tuberculosis and as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy. The modular nature of the 3-aminopyrazine-2-carboxamide core allows for systematic modifications, providing a rich platform for SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following tables summarize the quantitative data for various 3-aminopyrazine-2-carboxamide derivatives, highlighting key compounds and their biological activities.
Table 1: Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides against M. tuberculosis H37Rv
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | MIC (µg/mL)[1] | MIC (µM)[1] |
| 1 | Benzyl (B1604629) | >100 | >438 |
| 8 | 4-Methylbenzyl | >250 | >1000 |
| 10 | n-Butyl | 50 | 224 |
| 12 | n-Hexyl | 25 | 95 |
| 13 | Phenyl | 50 | 232 |
| 17 | 2,4-Dimethoxyphenyl | 12.5 | 46 |
| 20 | 4-(Trifluoromethyl)phenyl | 62.5 | 222 |
Table 2: FGFR Kinase Inhibitory Activity and Antiproliferative Effects of 3-Amino-pyrazine-2-carboxamide Derivatives
| Compound ID | Modifications | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | SNU-16 Cell Proliferation IC50 (µM)[2] |
| 18i | N-(3,5-dihydroxyphenyl)-6-(piperazin-1-ylmethyl) | 15.8 | 6.4 | 1.2 | 3.9 | 1.88 |
| BGJ398 (Ref.) | N-(3,5-dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine | 1.0 | 0.9 | 5 | 60 | Not Reported |
Structure-Activity Relationship (SAR) Analysis
Antimycobacterial Activity
The antimycobacterial activity of 3-aminopyrazine-2-carboxamides is significantly influenced by the nature of the substituent on the carboxamide nitrogen.
-
N-Alkyl Derivatives : A clear trend is observed with N-alkyl derivatives, where an increase in the length of the carbon chain from n-butyl to n-hexyl leads to enhanced antimycobacterial activity. This suggests that lipophilicity plays a crucial role in the compound's ability to penetrate the mycobacterial cell wall.[1]
-
N-Benzyl Derivatives : Unsubstituted N-benzyl derivatives generally exhibit weak activity. However, substitution on the phenyl ring can modulate activity.
-
N-Phenyl Derivatives : Similar to the benzyl series, substitutions on the phenyl ring are critical for activity. The compound with a 2,4-dimethoxyphenyl substituent (Compound 17) was the most potent in one study, indicating that specific electronic and steric factors on the aromatic ring are important for target interaction.[1] A lipophilic substituent at the 4'-position of the benzamide (B126) moiety has also been shown to be favorable for activity.[3]
FGFR Inhibitory Activity
As inhibitors of FGFRs, the SAR of 3-aminopyrazine-2-carboxamides has been explored to achieve high potency and selectivity.
-
Pyrazine (B50134) Core : The 3-aminopyrazine-2-carboxamide core serves as a key pharmacophore, with the 3-amino group and the adjacent carboxamide nitrogen forming crucial hydrogen bonds with the hinge region of the FGFR kinase domain.
-
Substitutions on the Carboxamide Nitrogen : The nature of the substituent on the carboxamide nitrogen is a primary determinant of potency and selectivity. The N-(3,5-dihydroxyphenyl) group in potent inhibitors like compound 18i is critical for interaction within the ATP-binding pocket.[2]
-
Substitutions on the Pyrazine Ring : Modifications at other positions of the pyrazine ring can be used to fine-tune the compound's properties. For instance, the introduction of a piperazin-1-ylmethyl group at the 6-position, as seen in compound 18i, contributes significantly to its high potency.[2]
Experimental Protocols
Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
A general and robust method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides involves the coupling of 3-aminopyrazine-2-carboxylic acid with a desired amine.
Procedure for the Synthesis of 3-Amino-N-benzylpyrazine-2-carboxamide (Representative Example):
-
Activation of the Carboxylic Acid : To a solution of 3-aminopyrazine-2-carboxylic acid (1 mmol) in anhydrous dimethylformamide (DMF, 10 mL), is added 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.2 mmol). The mixture is stirred at room temperature for 1 hour to form the activated acylimidazolide intermediate.
-
Amide Bond Formation : Benzylamine (1.1 mmol) is added to the reaction mixture. The solution is then heated to 80 °C and stirred for 4-6 hours.
-
Work-up and Purification : After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-amino-N-benzylpyrazine-2-carboxamide.
In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[4][5]
-
Preparation of Mycobacterial Inoculum : M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37 °C until it reaches an optical density at 600 nm (OD600) of 0.4-0.6. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation : Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation and Incubation : 100 µL of the mycobacterial inoculum is added to each well containing the diluted compounds. The final volume in each well is 200 µL. The plate is sealed and incubated at 37 °C for 7 days.
-
Addition of Alamar Blue : After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plate is re-incubated for 24 hours.
-
MIC Determination : A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[6]
FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the FGFR kinase.[1][7]
-
Reagent Preparation : All reagents (FGFR enzyme, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compounds) are diluted in the provided kinase buffer.
-
Assay Procedure : In a 384-well plate, 5 µL of the test compound dilution is added. Subsequently, 5 µL of a pre-mixed solution of the FGFR enzyme and the Eu-labeled antibody is added. Finally, 5 µL of the tracer solution is added to initiate the binding reaction.
-
Incubation : The plate is incubated at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Data Acquisition : The TR-FRET signal is measured using a plate reader capable of measuring fluorescence at two wavelengths (e.g., emission at 615 nm for the europium donor and 665 nm for the Alexa Fluor™ 647 acceptor).
-
Data Analysis : The ratio of the acceptor to donor emission is calculated. The inhibition of tracer binding by the test compound results in a decrease in this ratio. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the viability of a human cell line, such as the liver cancer cell line HepG2.[8]
-
Cell Seeding : HepG2 cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plate is incubated for 48-72 hours.
-
MTT Addition : 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization : The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway.
General Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR-driven drug discovery.
Logical Relationship in Antimycobacterial SAR
Caption: Key SAR determinants for antimycobacterial activity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
A Comparative Guide to the Synthesis of 3-Amino-2-pyrazinecarboxylic Acid: A Traditional versus a Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-2-pyrazinecarboxylic acid is a crucial building block in the development of a wide range of pharmaceuticals. This guide provides a detailed comparison of two synthetic routes to this important compound: the conventional hydrolysis of its methyl ester and a newer, alternative route utilizing alkaline cleavage of a pteridine (B1203161) derivative.
This publication aims to provide an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.
Performance Comparison at a Glance
| Parameter | Conventional Route: Ester Hydrolysis | Alternative Route: Alkaline Cleavage of Pterin |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | 2-Amino-4-hydroxypteridine (Pterin) |
| Key Transformation | Saponification of an ester | Base-induced cleavage of a fused ring system |
| Reported Yield | ~82% | 56-77% |
| Reaction Time | Approximately 1 hour | 4 - 13 hours |
| Reaction Temperature | Room Temperature | 160-200°C |
| Product Purity | High (starting material ≥99% HPLC) | >99.5% |
| Key Reagents | Sodium hydroxide (B78521), Hydrochloric acid | Sodium hydroxide or Potassium hydroxide |
| Advantages | Mild reaction conditions, shorter reaction time, readily available starting material in many labs. | Utilizes a different, potentially more accessible starting material in some contexts, high purity of the final product. |
| Disadvantages | Requires synthesis of the ester precursor. | High temperatures and pressures, longer reaction times, requires careful pH control during workup. |
Experimental Protocols
Conventional Route: Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate
This method relies on the straightforward saponification of the methyl ester of the target compound.
Procedure: Methyl 3-aminopyrazine-2-carboxylate (2.08 g, 13.6 mmol) is suspended in methanol (B129727) (40 mL) under a nitrogen atmosphere. To this suspension, a 1N aqueous solution of sodium hydroxide (30 mL) is added. The reaction mixture is stirred at room temperature for 50 minutes. Following the reaction, the methanol is partially removed under reduced pressure. The resulting aqueous solution is cooled in an ice-water bath, and a 1N aqueous hydrochloric acid solution is slowly added to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.[1]
Alternative Route: Alkaline Cleavage of 2-Amino-4-hydroxypteridine (Pterin)
This newer approach provides access to the desired acid from a different starting material, which may be advantageous depending on precursor availability.
Procedure: A mixture of 2-amino-4-hydroxypteridine (pterin) (16.3 g, 0.1 mol) and 9.7 g (0.24 mol) of sodium hydroxide in 36 g of water is heated to 180°C for 2 hours. After cooling, the reaction mixture is diluted with 75 ml of water and further cooled in an ice bath. The crude sodium salt of 3-aminopyrazine-2-carboxylic acid is collected by filtration. This salt is then dissolved in 100 g of warm water, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the final product. The product is collected by filtration and dried.[2] In a variation of this method using potassium hydroxide at 160°C for 13 hours, a yield of 76.5% with a purity of 99.5% has been reported.[2]
Visualizing the Synthetic Pathways
To further clarify the distinction between these two synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Workflow for the conventional synthesis of this compound.
Caption: Workflow for the alternative synthesis of this compound.
Conclusion
Both the conventional hydrolysis and the alternative alkaline cleavage routes offer viable methods for the synthesis of this compound. The choice between the two will likely depend on factors such as the availability and cost of the starting materials, the desired reaction scale, and the equipment available. The conventional route is characterized by its mild conditions and shorter reaction time, while the alternative route provides a pathway from a different precursor under more forcing conditions but can also deliver a high-purity product. Researchers are encouraged to evaluate these factors carefully to select the optimal synthetic strategy for their drug discovery and development endeavors.
References
Unveiling the Antimicrobial Potential of 3-Amino-2-Pyrazinecarboxylic Acid Derivatives: A Comparative Analysis
A detailed examination of N-substituted 3-aminopyrazine-2-carboxamides reveals a promising class of compounds with varied antimicrobial activities. This guide synthesizes experimental data to offer a comparative analysis of their efficacy against a spectrum of mycobacteria, bacteria, and fungi, providing valuable insights for researchers and drug development professionals.
A series of N-substituted 3-aminopyrazine-2-carboxamides, categorized into benzyl (B1604629), alkyl, and phenyl derivatives, have been synthesized and evaluated for their in vitro antimicrobial properties. The findings demonstrate that structural modifications to the carboxamide moiety significantly influence the antimicrobial spectrum and potency of these compounds.
Comparative Antimicrobial Activity
The antimicrobial efficacy of the synthesized 3-Amino-2-pyrazinecarboxylic acid derivatives was determined by their minimum inhibitory concentration (MIC) values against various microbial strains. The data, summarized in the tables below, highlight the differential activity of the benzyl, alkyl, and phenyl derivative classes.
Antimycobacterial Activity
The derivatives were tested against Mycobacterium tuberculosis H37Rv and other non-tuberculous mycobacteria. Notably, the phenyl derivative 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) emerged as the most potent compound against M. tuberculosis H37Rv with a MIC of 12.5 µg/mL.[1][2][3][4] Among the alkyl derivatives, an increase in the carbon side chain length was associated with enhanced antimycobacterial and antibacterial activity.[1][2][3]
| Compound ID | Derivative Type | Substituent (R') | M. tuberculosis H37Rv MIC (µg/mL) | M. kansasii MIC (µg/mL) |
| 3 | Benzyl | 4-F | 50 | >100 |
| 4 | Benzyl | 4-Cl | 50 | >100 |
| 7 | Benzyl | 3-Cl | 100 | >100 |
| 8 | Benzyl | 4-CH3 | 100 | >100 |
| 10 | Alkyl | Hexyl | 50 | 50 |
| 11 | Alkyl | Heptyl | 25 | 25 |
| 12 | Alkyl | Octyl | 12.5 | 12.5 |
| 17 | Phenyl | 2,4-diOCH3 | 12.5 | 25 |
| 20 | Phenyl | 4-CF3 | 25 | 25 |
Antibacterial and Antifungal Activity
Antibacterial activity was primarily observed in the phenyl and alkyl derivatives, while the benzyl derivatives were largely inactive against the tested bacterial strains.[1][2][3] Antifungal activity was noted across all three structural subtypes, with particular efficacy against Trichophyton interdigitale and Candida albicans.[1][2][3]
| Compound ID | Derivative Type | Substituent (R') | S. aureus MIC (µM) | MRSA MIC (µM) | T. interdigitale MIC (µM) | C. albicans MIC (µM) |
| 10 | Alkyl | Hexyl | 500 | 500 | 125 | 250 |
| 11 | Alkyl | Heptyl | 250 | 250 | 62.5 | 125 |
| 20 | Phenyl | 4-CF3 | 31.25 | 62.5 | 62.5 | 125 |
Experimental Protocols
The antimicrobial activities were evaluated using established in vitro microdilution assays.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity was determined using a microplate Alamar Blue assay.
-
Inoculum Preparation: Mycobacterial strains were cultured in Middlebrook 7H9 broth supplemented with ADC enrichment and glycerol. The turbidity of the bacterial suspension was adjusted to a McFarland standard of 1.0.
-
Drug Dilution: The test compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Incubation: The standardized mycobacterial suspension was added to each well. The plates were incubated at 37°C for 7 days for M. tuberculosis and 5 days for other mycobacterial species.
-
Reading: After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.
Antibacterial and Antifungal Susceptibility Testing
A broth microdilution method was employed to determine the MIC against bacterial and fungal strains.
-
Inoculum Preparation: Bacterial and fungal strains were cultured on appropriate agar (B569324) plates. Colonies were suspended in saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compounds were serially diluted in cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in a 96-well microplate.
-
Incubation: The standardized microbial suspension was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Experimental Workflow
The general workflow for the synthesis and antimicrobial evaluation of the this compound derivatives is depicted below.
Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Conclusion
The comparative analysis of this compound derivatives highlights their potential as a versatile scaffold for the development of novel antimicrobial agents. The phenyl and long-chain alkyl derivatives, in particular, have demonstrated significant activity against mycobacteria and common bacterial pathogens. Further optimization of these lead compounds could pave the way for new therapeutic options to combat infectious diseases. The structure-activity relationship data presented herein provides a valuable foundation for the rational design of next-generation pyrazine-based antimicrobials.
References
- 1. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape of 3-Amino-2-pyrazinecarboxylic Acid-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of inhibitor candidates is paramount to progressing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of inhibitors based on the 3-amino-2-pyrazinecarboxylic acid scaffold, with a focus on their activity against various kinase targets. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document aims to be a valuable resource for assessing the on- and off-target effects of this important class of molecules.
The this compound core is a versatile scaffold that has given rise to inhibitors targeting a range of protein kinases, particularly in the realm of cancer therapy. While achieving high potency against the intended target is a primary goal, ensuring selectivity across the human kinome is a critical challenge to minimize potential toxicity. This guide delves into the cross-reactivity of several compounds derived from this scaffold, offering a comparative look at their performance against different kinases.
Comparative Inhibitor Selectivity: A Quantitative Overview
The following tables summarize the inhibitory activity of various this compound derivatives against a panel of kinases. This data, extracted from recent studies, allows for a direct comparison of their potency and selectivity.
Tyrosine Kinase Inhibition Profile
A study by Setyowati et al. evaluated a series of pyrazine-2-carboxamide derivatives against eight different tyrosine kinases. The data below represents the percentage of kinase activity inhibited by a 10 µM concentration of each compound.[1]
| Compound Name/Number | Target Kinase | % Inhibition at 10 µM |
| Compound 3 (3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide) | AXL1 | 21% |
| JAK3 | (Active, value not specified) | |
| Compound 4 (3-amino-N-phenylpyrazine-2-carboxamide) | AXL1 | 41% |
| TRKA | 34% | |
| JAK3 | (Active, value not specified) | |
| Compound 5 (3-hydroxy-6-nitropyrazine-2-carboxamide) | JAK3 | 16% |
| Compound 6 (6-fluoro-3-hydroxypyrazine-2-carboxamide) | JAK3 | 15% |
| Compounds 1 & 2 (N-butyl and N-isobutyl derivatives) | FAK | (Active, value not specified) |
| JAK3 | (Active, value not specified) |
Note: The study mentions that all investigated compounds exhibited some inhibitory activity against JAK3, though specific percentages for all are not provided.[1] Compounds 1-6 showed no inhibitory activity against ITK.[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A separate line of research has focused on developing 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[2][3]
| Compound Name/Number | Target Kinase | IC50 (µM) |
| Compound 18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide) | FGFR1 | (Submicromolar) |
| FGFR2 | (Submicromolar) | |
| FGFR3 | (Submicromolar) | |
| FGFR4 | (Submicromolar) |
Note: Compound 18i is described as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4 at the submicromolar level.[2][3] The precise IC50 values were not available in the abstract.
Known Off-Target Activities
Beyond kinase inhibition, derivatives of this scaffold have been noted for other biological activities. For instance, 3-amino-N-phenylpyrazine-2-carboxamide (Compound 4) has been reported to have inhibitory effects on the Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase, a key regulator of the DNA damage response.[4] This highlights the potential for these compounds to interact with targets outside of the kinase family, a crucial consideration in drug development.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to obtain the cross-reactivity data.
Tyrosine Kinase Inhibition Assay (Bioluminescence Method)
The inhibitory activity of the pyrazine-2-carboxamide derivatives against the eight tyrosine kinases was assessed using a bioluminescence-based assay at a concentration of 10 µM.[1]
Principle: This assay quantifies the amount of ATP remaining in the reaction after a kinase reaction. The kinase activity is inversely proportional to the luminescence signal.
Protocol Outline:
-
Reaction Setup: The kinase, substrate, and the test compound (inhibitor) are incubated in a reaction buffer containing ATP.
-
Kinase Reaction: The reaction is allowed to proceed for a specific time at a controlled temperature, during which the kinase transfers phosphate (B84403) groups from ATP to its substrate.
-
Luminescence Detection: A kinase detection reagent containing luciferase and luciferin (B1168401) is added to the reaction mixture.
-
Signal Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, producing light. The luminescence signal is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the signal from a control reaction without the inhibitor.
FGFR Inhibition and Cellular Proliferation Assays
The inhibitory activity of compound 18i against FGFR and its effect on cancer cell lines with FGFR abnormalities were evaluated.[2]
Biochemical Kinase Assay:
-
The in vitro activity of the compounds against FGFR1-4 was likely determined using a standard kinase assay format, such as an ELISA-based assay or a radiometric assay, to calculate IC50 values.
Cellular Proliferation Assay:
-
Cell Culture: Cancer cell lines with known FGFR alterations are cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor.
-
Incubation: The treated cells are incubated for a period of time (e.g., 72 hours) to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a key signaling pathway and a typical workflow for assessing inhibitor cross-reactivity.
Caption: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.
Caption: Experimental workflow for determining the cross-reactivity of a kinase inhibitor.
Conclusion
The this compound scaffold is a promising starting point for the development of potent kinase inhibitors. The available data indicates that derivatives can be tailored to inhibit specific tyrosine kinases or to act as pan-FGFR inhibitors. However, the potential for cross-reactivity with other kinases, such as JAK3, and even unrelated proteins like ATR, underscores the critical need for comprehensive selectivity profiling in the early stages of drug discovery. The methodologies and data presented in this guide offer a framework for comparing existing inhibitors and for planning the evaluation of novel compounds based on this versatile chemical scaffold. Future studies employing large-scale kinase panel screens will be invaluable in further elucidating the selectivity landscape of this important class of inhibitors.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
Benchmarking 3-Amino-2-pyrazinecarboxylic Acid Derivatives Against Known FGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential of the 3-amino-pyrazine-2-carboxylic acid scaffold as a source of Fibroblast Growth Factor Receptor (FGFR) inhibitors. While direct inhibitory data for 3-Amino-2-pyrazinecarboxylic acid is not extensively available in public literature, recent research has highlighted the promise of its derivatives. This guide will benchmark a key derivative, a 3-amino-pyrazine-2-carboxamide compound (referred to here as Compound 18i from available research), against well-established, clinically relevant FGFR inhibitors: Pemigatinib, Erdafitinib, and Infigratinib.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in a variety of cancers, making FGFRs a compelling target for therapeutic intervention.
Compound Profiles
-
This compound Scaffold: This guide focuses on a derivative of this compound, specifically a 3-amino-pyrazine-2-carboxamide derivative (Compound 18i), which has been identified as a pan-FGFR inhibitor with favorable in vitro activity.[1][2] This compound's activity suggests the potential of the broader 3-amino-pyrazine-2-carboxylic acid scaffold for developing novel FGFR inhibitors.
-
Pemigatinib: An orally active and selective inhibitor of FGFR isoforms 1, 2, and 3.
-
Erdafitinib: A potent, orally available pan-FGFR inhibitor targeting FGFR1, 2, 3, and 4.
-
Infigratinib: A selective inhibitor of FGFR1, 2, and 3.
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds against the four FGFR isoforms. Lower IC50 values indicate greater potency.
Table 1: In Vitro FGFR Kinase Inhibition (IC50, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| Compound 18i (3-amino-pyrazine-2-carboxamide derivative) | Data not explicitly quantified in nM, but showed significant inhibition | 150 | Data not explicitly quantified in nM, but showed significant inhibition | Data not explicitly quantified in nM, but showed significant inhibition |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 |
Note: Data for Compound 18i is derived from a study on 3-amino-pyrazine-2-carboxamide derivatives. The study indicated potent pan-FGFR inhibition, with a specific IC50 value provided for FGFR2.[1][2]
Cellular Proliferation Assays
Cell-based assays are crucial for determining a compound's efficacy in a biological context. The following data, where available, would represent the half-maximal growth inhibition (GI50) in cancer cell lines with known FGFR alterations.
Table 2: Cellular Proliferation Inhibition in FGFR-Altered Cancer Cell Lines (GI50, nM)
| Compound | Cell Line (FGFR Alteration) | GI50 (nM) |
| Compound 18i (3-amino-pyrazine-2-carboxamide derivative) | SNU-16 (FGFR2 amplified) | 1880 |
| KMS-11 (FGFR3 translocated) | 3020 | |
| SW-780 (FGFR3 mutant) | 2340 | |
| Pemigatinib | SNU-16 (FGFR2 amplified) | Specific GI50 data not readily available in searched literature |
| Erdafitinib | KATO III (FGFR2 amplified) | Specific GI50 data not readily available in searched literature |
| RT-112 (FGFR3 fusion) | Specific GI50 data not readily available in searched literature | |
| Infigratinib | Cell line data not specified in searched literature | Specific GI50 data not readily available in searched literature |
Note: The cellular activity of Compound 18i demonstrates its ability to inhibit the proliferation of cancer cells with FGFR dysregulation.[2]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method for determining the in vitro potency of FGFR inhibitors is a biochemical kinase assay.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test compounds.
-
Assay Principle: The assay measures the transfer of phosphate (B84403) from ATP to the substrate by the FGFR kinase.
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as luminescence, fluorescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (General Protocol)
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on FGFR signaling.
-
Cell Lines: Cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or activating mutations) are used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound.
-
After an incubation period (typically 72 hours), cell viability is measured.
-
-
Detection: Cell viability can be assessed using various methods, such as MTT, resazurin, or ATP-based luminescence assays.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. The GI50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo vs. In Vitro Activity of 3-Amino-2-pyrazinecarboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vivo and in vitro biological activities of 3-Amino-2-pyrazinecarboxylic acid and its derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, primarily as antimicrobial and anticancer agents. This document synthesizes available experimental data to highlight the translation from laboratory-based assays to preclinical models, offering insights for further research and development.
Executive Summary
Derivatives of this compound have demonstrated a broad spectrum of biological activities. In vitro studies have extensively documented their efficacy against various bacterial, fungal, and cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes such as the Fibroblast Growth Factor Receptor (FGFR) in cancer and potentially the enoyl-acyl carrier protein reductase (InhA) in mycobacteria. However, a significant gap exists in the literature regarding the in vivo evaluation of the antimicrobial properties of these specific compounds. In contrast, initial in vivo studies on the anticancer effects of metal complexes of this compound have shown promising results in animal models, providing a foundation for further preclinical development.
Anticancer Activity: A Comparative Analysis
In Vitro Anticancer Activity
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cancer cell proliferation and survival.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 18i | NCI-H520 (Lung) | 26.69 | Pan-FGFR inhibitor | [1] |
| SNU-16 (Gastric) | 1.88 | Pan-FGFR inhibitor | [1] | |
| KMS-11 (Myeloma) | 3.02 | Pan-FGFR inhibitor | [1] | |
| SW-780 (Bladder) | 2.34 | Pan-FGFR inhibitor | [1] | |
| MDA-MB-453 (Breast) | 12.58 | Pan-FGFR inhibitor | [1] |
In Vivo Anticancer Activity
While in vivo data for the parent this compound is limited, a study on its transition metal complexes has demonstrated significant anticancer activity in a mouse model of Ehrlich ascites carcinoma (EAC).
| Compound | Animal Model | Tumor Model | Efficacy | Reference |
| Transition Metal Complexes of 3-aminopyrazine-2-carboxylic acid | Albino mice | Ehrlich ascites tumour cells (EAC) | Significant anticancer activity observed |
This initial in vivo finding is a crucial step in validating the therapeutic potential of this class of compounds and underscores the need for further studies to explore the efficacy of other derivatives in various cancer models.
Antimicrobial Activity: An In Vitro Perspective
Derivatives of this compound have shown significant promise as antimicrobial agents in laboratory settings. Their activity has been documented against a range of bacteria, including Mycobacterium tuberculosis, and various fungal strains.
In Vitro Antibacterial and Antifungal Activity
| Compound ID | Microorganism | MIC (µg/mL) | Proposed Mechanism of Action | Reference |
| 17 | Mycobacterium tuberculosis H37Rv | 12.5 | Inhibition of InhA | [2] |
| P10 | Candida albicans | 3.125 | Inhibition of GlcN-6-P synthase | [3] |
| P4 | E. coli | 50 | Inhibition of GlcN-6-P synthase | [3] |
| 8 | Mycobacterium tuberculosis H37Rv | 1.56 | Inhibition of InhA | [4] |
Despite the promising in vitro antimicrobial data, there is a notable absence of published in vivo studies evaluating the efficacy of this compound derivatives in animal models of infection. This represents a critical knowledge gap that needs to be addressed to ascertain their potential as clinically viable antimicrobial agents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation : A standardized suspension of the microbial strain is prepared.
-
Compound Dilution : The test compounds are serially diluted in a suitable broth medium in a 96-well microplate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vivo Anticancer Activity in Ehrlich Ascites Carcinoma (EAC) Mouse Model
-
Animal Model : Swiss albino mice are used for the study.
-
Tumor Inoculation : A specific number of EAC cells are injected intraperitoneally into the mice.
-
Compound Administration : The test compounds (e.g., transition metal complexes of 3-aminopyrazine-2-carboxylic acid) are administered to the mice, typically via intraperitoneal injection, at various doses for a specified period.
-
Monitoring : The animals are monitored for tumor growth, body weight changes, and survival time.
-
Evaluation of Anticancer Effect : At the end of the experiment, parameters such as tumor volume, tumor weight, and the number of viable tumor cells are measured to assess the anticancer efficacy of the compounds.
Signaling Pathways and Mechanisms of Action
FGFR Signaling Pathway in Cancer
Several this compound derivatives have been identified as inhibitors of the FGFR signaling pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival.
Caption: FGFR Signaling Pathway Inhibition.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of some this compound derivatives against Mycobacterium tuberculosis is thought to be mediated by the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.
References
- 1. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Comparative In Silico Docking Analysis of 3-Amino-2-pyrazinecarboxylic Acid Analogs in Drug Discovery
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, 3-amino-2-pyrazinecarboxylic acid and its analogs represent a promising scaffold for the development of novel therapeutic agents. Exhibiting a wide range of biological activities, these heterocyclic compounds have been the subject of numerous in silico docking studies to elucidate their potential as inhibitors of various biological targets. This guide provides a comparative overview of these studies, presenting supporting data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Quantitative Docking Performance of Pyrazine (B50134) Analogs
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this interaction, with lower scores generally indicating a more favorable binding pose. The following table summarizes the docking performance of various this compound analogs and related pyrazine derivatives against several key protein targets implicated in diseases ranging from infectious diseases to cancer.
| Analog/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Study |
| Pyrazine-thiazolidinone Derivative 13 | HIV-1 Reverse Transcriptase (1ZD1) | Not specified, good dock score | Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity[1] |
| Pyrazine-thiazolidinone Derivative 14 | HIV-1 Reverse Transcriptase (1RT2) | Not specified, good dock score | Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity[1] |
| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA (4DRE) | -86.4047 (rerank score) | Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives |
| 3-Amino-pyrazine-2-carboxamide Derivative 18i | Fibroblast Growth Factor Receptor 2 (FGFR2) | Not specified | Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors[2] |
| Pyrazine Linked 2-Aminobenzamide | Histone Deacetylase 1 (HDAC1) | Not specified | Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors[3] |
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) | M. tuberculosis DprE1 | Not specified | Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids[4] |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) | M. tuberculosis DprE1 | Not specified | Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids[4] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The reliability of in silico docking results is intrinsically linked to the rigor of the experimental methodology. The following protocol outlines a generalized workflow for performing comparative docking studies, synthesized from methodologies reported in the analysis of pyrazine derivatives.[1][5][3]
1. Protein Preparation:
-
Acquisition: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders. This step is crucial for ensuring the chemical accuracy of the protein structure.
-
Active Site Definition: The binding site, or active site, of the protein is defined. This is often accomplished by specifying a grid box around the co-crystallized ligand or by identifying key residues known to be involved in ligand binding.[3]
2. Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the this compound analogs are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable, low-energy conformation. This is often performed using force fields such as AMBER.[6]
3. Molecular Docking:
-
Software: Various software packages are available for molecular docking, including Glide, AutoDock, and Molegro Virtual Docker (MVD).[5][3]
-
Algorithm: A docking algorithm, such as a genetic algorithm, is employed to explore a wide range of possible binding poses of the ligand in the protein's active site.[1]
-
Scoring: The docking poses are then ranked using a scoring function that estimates the binding affinity. The pose with the best score is selected for further analysis.
4. Post-Docking Analysis:
-
Interaction Analysis: The binding mode of the top-ranked pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
-
Visualization: The protein-ligand complex is visualized using molecular graphics software to gain a deeper understanding of the binding interactions.
References
- 1. Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Potential of Novel 3-Amino-2-pyrazinecarboxylic Acid Esters as Potent FGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective kinase inhibitors remains a cornerstone of modern oncology drug discovery. Within this landscape, derivatives of 3-Amino-2-pyrazinecarboxylic acid have emerged as a promising scaffold for the development of targeted cancer therapeutics. This guide provides an objective comparison of the therapeutic potential of a novel series of this compound esters as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, benchmarked against the established FGFR inhibitor, Infigratinib (BGJ398).
Executive Summary
Recent research highlights a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors.[1][2] The lead compound from this series, designated as 18i , demonstrates impressive low nanomolar efficacy against FGFR1, FGFR2, and FGFR3, and notable activity against FGFR4. This positions it as a compelling candidate for further preclinical and clinical investigation, particularly in cancers driven by aberrant FGFR signaling. This guide will delve into the quantitative performance of these novel compounds, detail the experimental methodologies for their validation, and visualize the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison
The inhibitory activity of the novel this compound ester derivatives and the established inhibitor Infigratinib (BGJ398) against the four FGFR isoforms is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Novel Ester (18i) | 3.3 | 1.8 | 2.0 | 157 |
| Infigratinib (BGJ398) | 0.9 - 1.1 | 1.0 - 1.4 | 1.0 - 2.0 | 60 - 61 |
Data for the Novel Ester (18i) is sourced from Zheng et al. (2024).[1][2][3] Data for Infigratinib (BGJ398) is compiled from multiple sources.[4][5][6][7][8]
The data reveals that the novel ester 18i exhibits comparable potency to Infigratinib against FGFR1, FGFR2, and FGFR3, all within the low nanomolar range. While Infigratinib shows greater potency against FGFR4, the strong activity of 18i against the first three isoforms, which are frequently implicated in various cancers, underscores its therapeutic potential.
Experimental Protocols
The validation of these novel compounds involved standard and rigorous biochemical and cell-based assays.
FGFR Kinase Inhibition Assay
The enzymatic activity of the compounds was determined using a biochemical kinase assay, likely a luminescence-based assay such as ADP-Glo™ or a fluorescence resonance energy transfer (FRET)-based assay like LanthaScreen™.
General Protocol Outline:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, substrate peptide (e.g., poly(E,Y)4:1), ATP, and the test compounds.
-
Procedure:
-
The kinase, substrate, and test compound (at varying concentrations) are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The amount of ADP produced (in the case of ADP-Glo™) or the degree of FRET signal (in the case of LanthaScreen™) is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds was assessed in cancer cell lines known to have FGFR alterations. The primary study utilized the NCI-H1581 (non-small cell lung cancer) and SNU-16 (gastric cancer) cell lines, which are known to have FGFR1/FGFR2 amplification and FGFR2 amplification, respectively.[9][10][11][12][13][14][15]
General Protocol Outline (MTT or CellTiter-Glo® Assay):
-
Cell Culture: NCI-H1581 and SNU-16 cells are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® is added to the wells.
-
For the MTT assay, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured. For the CellTiter-Glo® assay, the luminescent signal, which is proportional to the amount of ATP, is measured.
-
-
Data Analysis: The IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The FGFR signaling pathway and the inhibitory action of this compound esters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. qedtx.com [qedtx.com]
- 9. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellosaurus cell line SNU-16 (CVCL_0076) [cellosaurus.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. dash.harvard.edu [dash.harvard.edu]
Assessing the Selectivity of 3-Amino-2-pyrazinecarboxylic Acid Derivatives for Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with high efficacy and minimal side effects hinges on the principle of selectivity – the ability of a drug molecule to interact with its intended target while avoiding off-target interactions that can lead to toxicity. 3-Amino-2-pyrazinecarboxylic acid derivatives have emerged as a versatile scaffold in drug discovery, demonstrating activity against a range of targets, from bacterial enzymes to human kinases. This guide provides a comparative analysis of the selectivity of these derivatives for different protein targets, supported by experimental data and detailed methodologies, to aid researchers in the development of potent and selective drug candidates.
Prolyl-tRNA Synthetase Inhibitors for Antimycobacterial Therapy
A significant area of research for this compound derivatives is the development of novel antitubercular agents. These compounds have been designed as adenosine-mimicking inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in Mycobacterium tuberculosis (Mtb). A key aspect of this research is ensuring that these inhibitors are selective for the mycobacterial enzyme over its human counterpart to minimize toxicity.
Comparative Activity and Cytotoxicity
The following table summarizes the in vitro whole-cell antimycobacterial activity (Minimum Inhibitory Concentration, MIC) of selected 3-(benzamido)pyrazine-2-carboxamide derivatives against M. tuberculosis H37Rv and their cytotoxicity against the human hepatocellular carcinoma cell line HepG2. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (IC50) to the antimycobacterial concentration (MIC), provides a measure of the therapeutic window.
| Compound ID | R-group on Benzamide | Mtb H37Rv MIC (µM) | HepG2 IC50 (µM) | Selectivity Index (SI = IC50/MIC) |
| 1 | 4-Methyl | 6 | ≥ 250 | > 41.7 |
| 2 | 4-Amino | 6.25 | Not Reported | Not Applicable |
| 3 | 4-Nitro | Not Reported | Not Reported | Not Applicable |
| 4 | 3-CF3 | 12.5 | Not Reported | Not Applicable |
Data sourced from multiple studies on pyrazinamide (B1679903) derivatives.[1][2]
The data indicates that derivatives such as compound 1 exhibit potent antimycobacterial activity with low cytotoxicity, resulting in a favorable selectivity index.[1][2] This suggests that the this compound scaffold can be modified to achieve selective inhibition of the mycobacterial target.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors for Cancer Therapy
In the realm of oncology, this compound derivatives have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[3][4][5] For these inhibitors, selectivity is crucial not only against other kinase families but also among the different FGFR isoforms (FGFR1-4) to tailor therapies for specific cancer types driven by particular FGFR aberrations.
Kinase Selectivity Profile
The table below presents the in vitro inhibitory activity (IC50) of a promising 3-amino-pyrazine-2-carboxamide derivative, compound 18i , against the four FGFR isoforms.
| Compound ID | Target Kinase | IC50 (nM) |
| 18i | FGFR1 | 480 |
| FGFR2 | 600 | |
| FGFR3 | 480 | |
| FGFR4 | Not Reported |
Data extracted from a study on novel FGFR inhibitors.[3][4][5]
Compound 18i was identified as a pan-FGFR inhibitor with activity in the sub-micromolar range against FGFR1, FGFR2, and FGFR3.[3][5] Further studies would be required to assess its selectivity against a broader panel of kinases to fully characterize its off-target effects. The development of second-generation FGFR inhibitors has focused on improving selectivity to minimize side effects associated with off-target kinase inhibition.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: The mycobacterial culture is diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL, and 100 µL is added to each well of the microplate containing the serially diluted compounds.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.
-
Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay on HepG2 Cells)
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
-
Reagents: Recombinant human FGFR kinase domains, a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The test compounds are serially diluted in an appropriate buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are pre-incubated together. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Fluorescence-based assays: Using fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or other fluorescence-based detection methods.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the concept of inhibitor selectivity and a typical experimental workflow for assessing it.
Caption: A diagram illustrating the principle of selective inhibition.
Caption: A typical workflow for assessing the selectivity of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-2-pyrazinecarboxylic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling specialty chemicals like 3-Amino-2-pyrazinecarboxylic acid necessitates strict adherence to established safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance and minimizing risk.
Summary of Disposal Procedures
The primary method for the disposal of this compound involves collaboration with a licensed disposal company. The chemical can be incinerated under controlled conditions. It is crucial to prevent the substance from entering drains or the environment.
| Parameter | Guideline | Citation |
| Recommended Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. | [1] |
| Regulatory Compliance | Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC as well as other national and local regulations. | [1] |
| Container Management | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging as unused product. | [1] |
| Spill Containment | Collect and arrange for disposal without creating dust. Keep the chemical in suitable, closed containers for disposal. | [1][2] |
| Environmental Precautions | Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided. | [2] |
Experimental Protocol: Step-by-Step Disposal Workflow
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-impermeable gloves, protective clothing, and tightly fitting safety goggles.[2]
-
Work in a well-ventilated area to avoid inhalation of dust or vapors.[1][2]
2. Waste Collection and Storage:
-
Keep this compound waste in its original, labeled container whenever possible.[1]
-
If transferring to a new container, ensure it is compatible with the chemical, properly sealed, and clearly labeled with the full chemical name.
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Store the sealed waste container in a designated, locked-up area away from incompatible materials.[1]
3. Handling Spills:
-
In the event of a spill, avoid creating dust.[1]
-
Carefully sweep or vacuum the spilled solid material and place it into a suitable, closed container for disposal.[1][3]
-
Use spark-proof tools and explosion-proof equipment if necessary.[2]
4. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary handling information.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-2-pyrazinecarboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-2-pyrazinecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 5424-01-1
-
Molecular Formula: C₅H₅N₃O₂
Hazard Summary: While the toxicological properties of this compound have not been fully investigated, it is known to cause skin, eye, and respiratory tract irritation.[1][2] Some safety data sheets indicate that it can cause serious eye damage.[3] Therefore, appropriate precautions must be taken to minimize exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards.[4][5] |
| Skin Protection | Chemical-resistant, impervious gloves | Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4][5] Nitrile gloves are a suitable option, offering protection against bases, oils, and many solvents.[6] |
| Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is recommended.[4] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used when ventilation is inadequate, if exposure limits are exceeded, or if dust is generated.[1][3] A full-face respirator should be used if irritation or other symptoms are experienced.[4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. Use a chemical fume hood or provide appropriate exhaust ventilation where dust may be formed.[5]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Safe Handling Procedures:
-
Avoid Dust Generation: Minimize the generation and accumulation of dust.[1]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[1]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Remove contaminated clothing and wash it before reuse.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
Accidental Release and First Aid Measures
Spill Cleanup:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE as outlined above.
-
Avoid breathing dust.
-
Vacuum or sweep up the material without creating dust and place it into a suitable, closed container for disposal.[1][5]
-
Ventilate the area of the spill.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[1]
Disposal Plan
Waste Disposal:
-
Dispose of waste material in accordance with federal, state, and local regulations.[1]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not mix with other waste. Leave chemicals in their original containers.[5]
-
Handle uncleaned containers as you would the product itself.[5]
Workflow for PPE Selection and Use
Caption: Workflow for selecting and using PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
